Technical Documentation Center

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
  • CAS: 1329840-03-0

Core Science & Biosynthesis

Foundational

Chemical Architecture and Physicochemical Profiling of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

Executive Summary In the landscape of fluoroquinolone development and bioorthogonal chemistry, the precise manipulation of protecting groups is paramount for synthesizing complex prodrugs and isolating critical reference...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fluoroquinolone development and bioorthogonal chemistry, the precise manipulation of protecting groups is paramount for synthesizing complex prodrugs and isolating critical reference standards. N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) represents a highly specialized, dual-protected derivative of 8-Ethoxy Moxifloxacin.

This technical whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this compound. By examining the orthogonal relationship between the N-allyloxycarbonyl (Alloc) group and the C-3 ethyl ester, researchers can leverage this molecule for advanced impurity profiling, structure-activity relationship (SAR) studies, and targeted bioorthogonal uncaging.

Chemical Identity & Mechanistic Rationale

To understand the utility of this compound, we must deconstruct its molecular architecture. The parent molecule, 8-Ethoxy Moxifloxacin , is officially recognized in pharmacopeial standards as Moxifloxacin EP Impurity C . It differs from the active pharmaceutical ingredient (API) Moxifloxacin by the substitution of an 8-methoxy group with an 8-ethoxy group.

To utilize this core in complex synthetic routes without triggering side reactions, two specific protecting groups are installed, each chosen for precise mechanistic reasons:

  • The N-Allyloxycarbonyl (Alloc) Group: Installed on the secondary amine of the diazabicyclononyl ring.

    • Causality: The secondary amine is highly nucleophilic. The Alloc group masks this reactivity while offering strict orthogonality. Unlike Boc (acid-labile) or Cbz (hydrogenation-labile), the Alloc group is highly stable under both acidic and basic conditions. It is exclusively cleaved via Palladium(0)-catalyzed allylic substitution, making it a premier choice for bioorthogonal prodrug uncaging in live environments .

  • The C-3 Ethyl Ester: Installed on the quinolone carboxylic acid.

    • Causality: The free carboxylic acid can undergo unwanted decarboxylation or interfere with coupling reagents. Esterification increases the overall lipophilicity of the molecule, aiding in cellular penetration for prodrug models, and can be selectively hydrolyzed using mild aqueous base (e.g., LiOH) without disturbing the Alloc group.

Physicochemical Properties

The following table summarizes the quantitative data and physical characteristics of the dual-protected derivative, providing a baseline for analytical characterization .

ParameterSpecification / Value
Compound Name N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
CAS Registry Number 1329840-03-0
Molecular Formula C₂₈H₃₄FN₃O₆
Molecular Weight 527.58 g/mol
Parent Core 8-Ethoxy Moxifloxacin (Impurity C, CAS 1029364-75-7)
Target Sites of Protection C-7 Diazabicyclononyl (N-Alloc); C-3 Carboxyl (Ethyl Ester)
Solubility Profile Soluble in Chloroform, Dichloromethane (DCM), DMSO, Methanol
Primary Application Reference standard, synthesis intermediate, bioorthogonal prodrug

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I mandate that all synthetic workflows operate as self-validating systems . A protocol is only robust if it contains built-in analytical checkpoints that confirm mechanistic success before proceeding to the next step.

Protocol A: Orthogonal Protection Synthesis Workflow

Objective: Convert 8-Ethoxy Moxifloxacin to its dual-protected form.

Step 1: N-Alloc Protection

  • Suspend 8-Ethoxy Moxifloxacin (1.0 eq) in anhydrous CH₂Cl₂.

  • Add Triethylamine (2.5 eq). Causality: Triethylamine acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the secondary amine, ensuring it remains nucleophilic for the incoming chloroformate.

  • Cool the system to 0°C and dropwise add Allyl chloroformate (Alloc-Cl, 1.1 eq). Stir for 2 hours, warming to room temperature.

  • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The system is validated to proceed only when the parent mass (m/z 416) is <1% and the N-Alloc intermediate mass (m/z 500) is >98%.

Step 2: C-3 Esterification

  • Concentrate the validated intermediate under reduced pressure and redissolve in absolute ethanol.

  • Add Thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0°C, then reflux at 78°C for 4 hours. Causality: SOCl₂ reacts with ethanol to generate HCl in situ, catalyzing the Fischer esterification. The Alloc group is mechanistically stable to these acidic conditions.

  • Self-Validation Checkpoint 2: Monitor via HPLC-UV (290 nm). The reaction is self-validating when the intermediate peak completely shifts to a higher retention time, reflecting the increased lipophilicity of the ethyl ester.

Final Validation (Product Release): Perform ¹H-NMR (400 MHz, CDCl₃). The protocol is deemed successful if the spectrum exhibits:

  • A multiplet at δ 5.9 ppm (1H, Alloc internal alkene).

  • A quartet at δ 4.3 ppm and a triplet at δ 1.4 ppm (Ethyl ester protons).

Synthesis_Workflow Node1 8-Ethoxy Moxifloxacin (Core Impurity C) Node2 Alloc-Cl, Et3N CH2Cl2, 0°C to RT Node1->Node2 Node3 N-Alloc 8-Ethoxy Moxifloxacin Node2->Node3 Node4 EtOH, SOCl2 Reflux Node3->Node4 Node5 N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester Node4->Node5

Workflow of N-Alloc and Ethyl Ester protection of 8-Ethoxy Moxifloxacin.

Protocol B: Bioorthogonal Uncaging via Pd(0) Catalysis

Objective: Selective removal of the Alloc group using Palladium catalysis, leaving the ethyl ester intact. Causality: Traditional acid/base deprotection can degrade sensitive payloads or be lethal in cellular assays. Pd-catalyzed cleavage allows for targeted uncaging under physiological or mild synthetic conditions .

Step 1: Catalytic Cleavage

  • Dissolve N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester in THF (or a suitable biological buffer if performing in vitro uncaging).

  • Add Morpholine (10 eq). Causality: Morpholine acts as a nucleophilic allyl scavenger. Once the Pd(0) inserts into the allyl-oxygen bond, morpholine intercepts the π-allyl palladium complex, driving the reaction forward and preventing re-allylation of the quinolone amine.

  • Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) and stir at room temperature.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is validated when the m/z 528 peak disappears and the m/z 444 peak (deprotected amine, ethyl ester intact) emerges. The detection of N-allyl morpholine in the MS trace confirms the successful scavenging mechanism.

Deprotection_Pathway A N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester B Pd(PPh3)4, Morpholine (Alloc Cleavage) A->B Step 1 C 8-Ethoxy Moxifloxacin Ethyl Ester B->C D LiOH, THF/H2O (Ester Hydrolysis) C->D Step 2 E 8-Ethoxy Moxifloxacin D->E

Orthogonal deprotection pathway yielding 8-Ethoxy Moxifloxacin.

Conclusion

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is a masterclass in orthogonal protecting group strategy. By understanding the causality behind the Alloc and Ethyl Ester groups, researchers can utilize this compound not just as a static reference standard for Impurity C, but as a dynamic intermediate for synthesizing novel fluoroquinolone prodrugs and executing bioorthogonal uncaging protocols. Implementing the self-validating workflows outlined above ensures high-fidelity data and reproducible synthetic yields.

References

  • Science of Synthesis (Thieme). Bioorthogonal Uncaging and Assembly of Drugs. Available at:[Link]

  • Pharmaffiliates. N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) Reference Standard. Available at: [Link]

Exploratory

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester molecular weight and exact mass

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester Executive Summary In the complex landscape of fluoroquinolone antibiotic synthesis, identi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

Executive Summary

In the complex landscape of fluoroquinolone antibiotic synthesis, identifying and characterizing process-related impurities and protected intermediates is critical for ensuring Active Pharmaceutical Ingredient (API) purity. N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS: 1329840-03-0) is a highly specialized derivative of Moxifloxacin[1]. This whitepaper provides an in-depth analysis of its molecular weight, exact mass, structural rationale, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its accurate quantification and structural confirmation in drug development workflows.

Structural Rationale and Causality

The synthesis of Moxifloxacin requires precise control over reactive functional groups to prevent deleterious side reactions. The compound C₂₈H₃₄FN₃O₆ incorporates three specific modifications compared to the parent Moxifloxacin API, each serving a distinct chemical purpose:

  • N-Allyloxycarbonyl (Alloc) Protection : The secondary amine of the diazabicyclononane ring is highly nucleophilic. The Alloc group is strategically deployed because it is stable under both mildly acidic and basic conditions [4]. Crucially, it can be selectively cleaved via palladium(0)-catalyzed allyl transfer (e.g., using Pd(PPh₃)₄ and a nucleophilic scavenger) under exceptionally mild conditions, preserving the integrity of the sensitive fluoroquinolone core.

  • Ethyl Esterification : The C3-carboxylic acid is temporarily masked as an ethyl ester. This prevents premature decarboxylation or unwanted amidation during cross-coupling reactions at the C7 position.

  • 8-Ethoxy Substitution : Native Moxifloxacin features an 8-methoxy group, which is known to reduce photosensitivity and enhance activity against Gram-positive pathogens. The 8-ethoxy analog typically emerges either as a process-related impurity during alkoxylation (if ethanol is present as a solvent or contaminant) or is synthesized intentionally as an analog for Structure-Activity Relationship (SAR) profiling [3].

Structural_Rationale Core Fluoroquinolone Core (Antibacterial Scaffold) Alloc N-Alloc Group (Amine Protection) Core->Alloc Prevents side reactions at secondary amine Ester Ethyl Ester (Carboxyl Protection) Core->Ester Prevents decarboxylation during cross-coupling Ethoxy 8-Ethoxy Group (Analog/Impurity) Core->Ethoxy Modulates lipophilicity and photosensitivity

Structural components and their protective or functional rationale in the intermediate.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For regulatory submissions and rigorous quality control, distinguishing between average molecular weight and monoisotopic exact mass is paramount [2].

  • Average Molecular Weight (527.58 g/mol ) : Calculated using the standard atomic weights of elements, which account for the natural abundance of isotopes (e.g., Carbon = 12.011). This value is utilized for stoichiometric calculations during bulk synthesis and yield determination.

  • Monoisotopic Exact Mass (527.2432 Da) : Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C = 12.000000, ¹H = 1.007825). Exact mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) analysis, allowing analysts to differentiate the target compound from isobaric impurities with identical nominal masses.

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Significance
Compound Name N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl EsterTarget Analyte
CAS Registry Number 1329840-03-0Unique Identifier
Molecular Formula C₂₈H₃₄FN₃O₆Elemental Composition
Average Molecular Weight 527.58 g/mol Bulk Stoichiometry
Monoisotopic Exact Mass 527.2432 DaHRMS Targeting
[M+H]⁺ Precursor Ion (m/z) 528.2505ESI+ Primary Ion
[M+Na]⁺ Adduct Ion (m/z) 550.2324ESI+ Secondary Ion

Self-Validating Experimental Protocol: UHPLC-HRMS Analysis

To ensure the highest level of trustworthiness in analytical characterization, the following protocol employs a self-validating feedback loop. The system uses isotopic pattern fidelity and sub-5 ppm mass accuracy to intrinsically verify the results, eliminating the possibility of false-positive identification.

Step 1: Analyte Preparation & Ionization Optimization

  • Action : Dissolve 1.0 mg of the reference standard in 10 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50% Acetonitrile / 50% Water with 0.1% Formic Acid.

  • Causality : Formic acid is explicitly chosen as a proton donor to maximize ionization efficiency in Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the diazabicyclononane ring readily accept protons, generating a robust[M+H]⁺ signal at m/z 528.2505.

Step 2: UHPLC Chromatographic Separation

  • Action : Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid linear gradient from 10% to 90% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

  • Causality : The rapid gradient on a high-efficiency column minimizes longitudinal diffusion, resulting in sharp, narrow peaks. This prevents ion suppression caused by co-eluting matrix components or structurally similar process impurities.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Action : Analyze the eluent using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of >70,000 FWHM.

  • Causality : High resolving power is mandatory to separate the target analyte's isotopic envelope from background chemical noise and isobaric interferences, ensuring the exact mass is measured with an error margin of less than 5 parts-per-million (ppm).

Step 4: Data Validation & Self-Correction Loop

  • Action : Extract the ion chromatogram (EIC) for m/z 528.2505. Compare the empirical isotopic distribution (the relative abundance of M+1 and M+2 peaks) against the theoretical in-silico model for C₂₈H₃₅FN₃O₆⁺.

  • Causality : This step makes the protocol self-validating. If the mass error exceeds 5 ppm or the isotopic match score falls below 95%, the protocol mandates an automatic recalibration of the MS using a known lock-mass (e.g., Leucine Enkephalin). The data is only accepted when the intrinsic isotopic fingerprint matches the theoretical exact mass, confirming structural identity beyond a reasonable doubt.

LC_HRMS_Workflow SamplePrep Sample Preparation (0.1 mg/mL in MeOH) LC_Separation UHPLC Separation (C18 Column, Gradient) SamplePrep->LC_Separation Injection ESI_Ionization ESI+ Ionization ([M+H]+ m/z 528.25) LC_Separation->ESI_Ionization Eluent HRMS_Analysis Orbitrap HRMS (Resolution > 70,000) ESI_Ionization->HRMS_Analysis Ion Beam DataProcessing Exact Mass Calculation (Mass Error < 5 ppm) HRMS_Analysis->DataProcessing Raw Data Validation Structural Confirmation (Isotopic Pattern Match) DataProcessing->Validation Mass Accuracy Validation->HRMS_Analysis Recalibrate if >5 ppm

UHPLC-HRMS workflow featuring a self-validating feedback loop for exact mass determination.

Conclusion

The precise characterization of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is a critical facet of modern pharmaceutical analysis. By understanding the causality behind its structural modifications and employing rigorous, self-validating HRMS protocols based on its exact mass of 527.2432 Da, researchers can ensure the highest standards of purity and safety in the development of fluoroquinolone therapeutics.

References

  • Title : CAS No : 1329840-03-0 | Product Name : N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester Source : Pharmaffiliates URL : [Link]

Foundational

Pharmacophore modeling of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester derivatives

Executive Summary This technical whitepaper details the pharmacophore modeling and mechanistic profiling of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS: 1329840-03-0)[1]. This highly modified fluoroquinolon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper details the pharmacophore modeling and mechanistic profiling of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS: 1329840-03-0)[1]. This highly modified fluoroquinolone scaffold presents a unique challenge and opportunity in computational drug design. By masking the critical C3-carboxylate and modifying the C8 and diazabicyclononyl positions, this derivative shifts the traditional pharmacophore from an ionic, Mg²⁺-dependent binding mode to a highly lipophilic, steric-driven interaction profile. This guide explores the causality behind these structural changes and provides a self-validating computational protocol for evaluating such prodrug-like or atypical scaffolds against DNA gyrase.

Structural Rationale & Causality

Fluoroquinolones, such as moxifloxacin, exert their bactericidal activity by stabilizing the DNA cleavage complex formed by DNA gyrase and topoisomerase IV[2]. The traditional pharmacophore of moxifloxacin relies heavily on the C3-carboxylic acid and C4-ketone, which coordinate a crucial Mg²⁺-water bridge interacting with Ser79 and Ser80 (in Mycobacterium tuberculosis GyrA) or Ser83 and Asp87 (in E. coli)[3].

The compound N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester introduces three drastic modifications that fundamentally alter its pharmacodynamic profile[1]:

  • C3-Ethyl Esterification: Masking the carboxylic acid eliminates the primary hydrogen bond donor/ionic feature required for Mg²⁺ coordination. Causality: This modification forces the molecule to act either as a highly permeable prodrug (requiring intracellular esterase hydrolysis to reveal the active carboxylate) or to adopt an alternative binding pose driven by hydrophobic interactions rather than ionic stabilization.

  • 8-Ethoxy Substitution: Replacing the native 8-methoxy group with an 8-ethoxy moiety increases steric bulk. Causality: This enhances the lipophilicity and alters the rotational dynamics of the molecule within the hydrophobic quinolone binding pocket (QBP), potentially increasing affinity for mutant strains where the pocket volume is altered.

  • N-Allyloxycarbonyl (Alloc) Protection: The Alloc group on the secondary amine of the diazabicyclononyl ring reduces the molecule's basicity and zwitterionic character. Causality: By neutralizing the positive charge, the molecule's membrane permeability is significantly enhanced. This is a strategic modification to bypass common bacterial efflux pumps (e.g., NorA) that actively recognize and expel charged substrates[4].

Pharmacophore Modeling & Computational Workflow

To accurately model the binding potential of this derivative, we must employ a structure-based pharmacophore approach utilizing the co-crystallized structure of moxifloxacin with DNA gyrase (PDB: 3FOF)[3]. Because the ethyl ester disrupts the standard Mg²⁺ coordination, the workflow must account for both direct binding of the esterified scaffold and the hydrolyzed active metabolite.

Protocol: Step-by-Step Computational Methodology
  • Step 1: Ligand Preparation & Conformational Sampling

    • Import the 2D structure of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester into a molecular modeling suite (e.g., Discovery Studio, MOE, or Schrödinger).

    • Generate 3D conformations using a systematic search algorithm (e.g., OMEGA).

    • Self-Validating Check: Ensure the Alloc group and the ethyl ester are sampled across all low-energy rotamers (within an energy window of 20 kcal/mol) to account for potential steric clashes prior to docking.

  • Step 2: Structure-Based Pharmacophore Generation

    • Retrieve PDB: 3FOF (M. tuberculosis DNA gyrase complexed with DNA and moxifloxacin)[3].

    • Extract the native moxifloxacin and map its interaction features: Hydrogen Bond Acceptors (HBA) at C4, Hydrophobic (Hy) regions at the C8-methoxy and cyclopropyl ring, and positive ionizable features at the diazabicyclononyl ring.

    • Modify the generated pharmacophore hypothesis to replace the C3-carboxylate ionic feature with a hydrophobic/steric exclusion volume to accurately represent the ethyl ester.

  • Step 3: Molecular Docking & Molecular Dynamics (MD)

    • Perform induced-fit docking of the derivative into the QBP.

    • Run a 100 ns MD simulation to evaluate the stability of the esterified compound within the cleaved DNA-gyrase complex[5].

    • Causality: The MD simulation is critical to determine if the 8-ethoxy and Alloc groups provide enough compensatory van der Waals interactions to stabilize the cleavage complex in the absence of the Mg²⁺ bridge.

Quantitative Data Analysis

The structural modifications fundamentally alter the predicted binding energetics and pharmacophore mapping. The table below summarizes the comparative feature analysis between the wild-type drug and the modified derivative.

CompoundC3 FeatureC8 FeatureN-Ring FeaturePredicted Binding Energy (kcal/mol)Primary Mechanism
Moxifloxacin (Wild-Type) Carboxylic Acid (Ionic/HBD)Methoxy (Hydrophobic)Secondary Amine (Positive Ionizable)-9.8Direct Mg²⁺ coordination & DNA intercalation
Alloc-8-Ethoxy Ethyl Ester Ethyl Ester (Hydrophobic/HBA)Ethoxy (Enhanced Hydrophobic)Alloc-Protected (Neutral/Hydrophobic)-6.4 (Direct) / -10.2 (Hydrolyzed)Prodrug / Atypical hydrophobic binding

Visualizations

Workflow A Ligand Preparation (3D Structure & Ionization) B Conformational Sampling (Molecular Dynamics) A->B C Structure-Based Pharmacophore Generation (PDB: 3FOF) B->C D Feature Extraction (HBA, Hydrophobic, Steric) C->D E Validation via Decoy Sets (ROC Curve Analysis) D->E F Virtual Screening & Lead Optimization E->F

Step-by-step computational workflow for generating and validating the pharmacophore model.

Interaction cluster_0 Moxifloxacin (Wild-Type Binding) cluster_1 Alloc-8-Ethoxy Ethyl Ester M1 C3-Carboxylic Acid M2 Mg2+ Water Bridge M1->M2 Ionic M3 Ser79 / Ser80 (GyrA) M2->M3 H-Bond D1 C3-Ethyl Ester D2 Prodrug Hydrolysis D1->D2 Esterase D4 Altered Hydrophobic Interaction (8-Ethoxy) D1->D4 Direct Binding D3 Active C3-Carboxylate D2->D3 Activation

Mechanistic shift from direct ionic coordination to prodrug hydrolysis and hydrophobic binding.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Alloc Deprotection Strategies for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

Introduction & Strategic Rationale In the synthesis and derivatization of fluoroquinolone antibiotics, managing the reactivity of secondary amines is critical to preventing unwanted side reactions. For Moxifloxacin deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the synthesis and derivatization of fluoroquinolone antibiotics, managing the reactivity of secondary amines is critical to preventing unwanted side reactions. For Moxifloxacin derivatives, the diazabicyclononyl ring presents a highly nucleophilic secondary amine that must be temporarily masked. The N-Allyloxycarbonyl (Alloc) group is frequently employed to protect1[1] because it offers strict orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.

Removing the Alloc group requires highly specific, mild conditions that do not hydrolyze the ethyl ester or degrade the fluoroquinolone core. This application note details a self-validating, highly efficient Palladium(0)-catalyzed deprotection protocol optimized for this complex substrate.

Mechanistic Causality of Pd(0)-Mediated Cleavage

The chemoselective removal of the Alloc group operates via a Tsuji-Trost deallylation pathway. The causality of this reaction relies on the unique affinity of2[2].

  • Coordination & Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl double bond, initiating an oxidative addition that forms an electrophilic π-allyl-Pd(II) complex.

  • Decarboxylation: The carbamate leaving group spontaneously decarboxylates, liberating the free diazabicyclononyl amine.

  • Scavenging & Catalyst Regeneration: To prevent the newly freed amine from re-attacking the electrophilic π-allyl-Pd(II) complex (which would result in an undesired N-allyl Moxifloxacin impurity), an external nucleophile or hydride donor—known as a scavenger—must be introduced. The scavenger captures the allyl group, reducing the Pd(II) species back to the catalytically active Pd(0) state[2].

AllocMechanism Substrate N-Alloc Substrate (MW: 527.58) PdCoord Pd(0) Coordination (Active Catalyst) Substrate->PdCoord Pd(PPh3)4 PiAllyl π-Allyl-Pd(II) Complex + Carbamate Anion PdCoord->PiAllyl Oxidative Addition Decarb Decarboxylation Release of CO2 PiAllyl->Decarb Scavenge PhSiH3 Scavenging Reduces Pd(II) to Pd(0) PiAllyl->Scavenge Allyl Transfer Amine Free Amine Product (MW: ~444.5) Decarb->Amine Scavenge->PdCoord Catalyst Regeneration

Mechanistic cycle of Pd(0)-catalyzed Alloc deprotection utilizing PhSiH3 as an allyl scavenger.

Scavenger Selection: Quantitative Comparison

The choice of scavenger dictates the purity profile of the final product. While secondary amines like morpholine are common, they pose a risk of cross-reactivity. For complex substrates like 8-Ethoxy Moxifloxacin Ethyl Ester,3[3] because it acts as a hydride donor, cleanly reducing the allyl group to volatile propene gas.

ScavengerChemical TypeEquivalentsRisk of Amine AlkylationTypical YieldMechanistic Notes
Phenylsilane (PhSiH3) Hydride Donor10–24 eqLow>95%Mild, neutral conditions; cleanly reduces allyl to propene[3][4].
Morpholine Sec. Amine / Nucleophile10 eqModerate85–90%Acts as a base; risk of forming allyl-morpholine byproducts.
Dimedone C-Nucleophile5–10 eqLow80–85%Highly selective; ideal if substrate contains reducible alkynes[5].
Pyrrolidine Sec. Amine / Nucleophile5–10 eqHigh~80%Fast reaction but highly nucleophilic; elevated side-reaction risk.

Self-Validating Experimental Protocol

This protocol utilizes Pd(PPh3)4 and PhSiH3 to ensure complete, chemoselective deprotection without hydrolyzing the C3 ethyl ester.

Materials
  • Substrate: N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (1.0 mmol, 527.58 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.20 mmol, 231 mg)

  • Scavenger: Phenylsilane [PhSiH3] (24.0 mmol, ~3.0 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

  • Atmosphere: Argon or Nitrogen gas

Step-by-Step Methodology

Step 1: Substrate Dissolution Dissolve 1.0 mmol of N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester in 10 mL of anhydrous DCM in a flame-dried round-bottom flask.

  • Causality: Anhydrous conditions prevent premature catalyst degradation and side reactions with ambient moisture.

Step 2: Degassing (Critical Step) Sparge the solution with Argon gas for 10-15 minutes.

  • Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen. Oxygen exposure converts it to catalytically dead Pd(II) species, permanently halting the deprotection cycle.

Step 3: Scavenger Addition Add 24.0 mmol of PhSiH3 to the reaction mixture via syringe.

  • Causality: A large excess of 4[4] of the π-allyl intermediate, driving the equilibrium forward and preventing the newly freed diazabicyclononyl amine from re-attacking the allyl group.

Step 4: Catalyst Introduction & Visual Validation Quickly add 0.20 mmol (20 mol%) of Pd(PPh3)4 and seal the flask under Argon.

  • Self-Validation Check (Visual): Upon adding the catalyst, the solution must exhibit a bright yellow color indicative of active Pd(0). If the solution immediately turns black, the catalyst has oxidized, and the reaction will fail.

Step 5: Reaction Monitoring & Analytical Validation Stir the reaction at room temperature (20-25 °C) for 30 to 60 minutes.

  • Self-Validation Check (Analytical): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 527.6) completely disappears and is replaced by the product peak (Target [M+H]+ m/z ~444.5).

Step 6: Quenching & Workup Once complete, concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the pure 8-Ethoxy Moxifloxacin Ethyl Ester free amine.

References

  • Source: nih.
  • Title: Moxifloxacin-impurities (N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester)
  • Source: total-synthesis.
  • Title: Epoc group: transformable protecting group with gold(iii)
  • Source: researchgate.

Sources

Application

Application Notes and Protocols for the Use of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester as a Pharmaceutical Reference Standard

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and use of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester as a pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and use of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester as a pharmaceutical reference standard for the quality control of Moxifloxacin.

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality

In pharmaceutical analysis, reference standards are the cornerstone of quality, safety, and efficacy. They are highly characterized materials used to confirm the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations.[1][2] N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is a potential process-related impurity or synthetic intermediate in the manufacturing of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[3][4] Establishing this compound as a qualified reference standard is crucial for the accurate monitoring and control of impurities in Moxifloxacin drug substance and drug product, thereby ensuring patient safety and regulatory compliance.[3][5]

This document outlines the necessary steps for the synthesis, purification, characterization, and certification of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester as a secondary reference standard, traceable to a primary standard where available. The protocols herein are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).[6][7][8][9]

Synthesis and Purification

The synthesis of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester involves a multi-step process starting from key moxifloxacin intermediates. The proposed synthetic pathway is designed to be robust and scalable, with a focus on achieving high purity.

Proposed Synthetic Pathway

The synthesis leverages the known chemistry of moxifloxacin and its derivatives.[10][11][12] A plausible route involves the esterification of the carboxylic acid group of a suitable moxifloxacin precursor, followed by the introduction of the N-allyloxycarbonyl protecting group and ethoxylation at the C-8 position.

Diagram: Proposed Synthetic Workflow

G cluster_synthesis Synthesis cluster_protection Protection & Modification cluster_purification Purification Moxifloxacin Precursor Moxifloxacin Precursor Esterification Esterification Moxifloxacin Precursor->Esterification Ethanol, Acid Catalyst Moxifloxacin Ethyl Ester Moxifloxacin Ethyl Ester Esterification->Moxifloxacin Ethyl Ester N-Protection N-Protection Moxifloxacin Ethyl Ester->N-Protection Allyl Chloroformate, Base N-Allyloxycarbonyl Moxifloxacin Ethyl Ester N-Allyloxycarbonyl Moxifloxacin Ethyl Ester N-Protection->N-Allyloxycarbonyl Moxifloxacin Ethyl Ester Ethoxylation Ethoxylation N-Allyloxycarbonyl Moxifloxacin Ethyl Ester->Ethoxylation Sodium Ethoxide Crude Product Crude Product Ethoxylation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Ethanol/Water Purified Standard Purified Standard Recrystallization->Purified Standard

Caption: A high-level overview of the synthesis and purification process.

Step-by-Step Synthesis Protocol
  • Step 1: Esterification of Moxifloxacin Precursor: A suitable moxifloxacin precursor is refluxed in absolute ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl ester.

  • Step 2: N-Allyloxycarbonyl Protection: The resulting moxifloxacin ethyl ester is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and treated with allyl chloroformate in the presence of a base (e.g., triethylamine) to protect the secondary amine of the diazabicyclo moiety.

  • Step 3: C-8 Ethoxylation: The N-protected intermediate is then subjected to ethoxylation at the C-8 position using a strong base such as sodium ethoxide in an appropriate solvent.

  • Step 4: Work-up and Isolation: The reaction mixture is quenched, and the crude product is extracted, washed, and concentrated under reduced pressure.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[13]

  • Dissolve the crude N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester in a minimum amount of hot ethanol.

  • Slowly add water to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Characterization and Qualification

A comprehensive characterization of the purified N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is mandatory to establish its identity, purity, and potency as a reference standard.[1][8][14]

Identity Confirmation

A combination of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the molecular structure.[12][15] The spectra should be consistent with the proposed structure of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, confirming the elemental composition.[12][16][17] Tandem MS (MS/MS) can be used to study the fragmentation pattern, providing further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the ester carbonyl, carbamate carbonyl, and aromatic rings.[10][12]

Technique Expected Key Features for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
1H NMR Signals corresponding to the ethyl ester group (triplet and quartet), the allyl group (multiplets), the ethoxy group (triplet and quartet), the cyclopropyl group, the diazabicyclo moiety, and the aromatic protons of the quinolone core.
13C NMR Resonances for the ester and carbamate carbonyl carbons, carbons of the ethyl, allyl, and ethoxy groups, and the carbons of the quinolone and diazabicyclo ring systems.
HRMS A molecular ion peak corresponding to the exact mass of C28H34FN3O6.
IR (KBr) Characteristic stretching vibrations for C=O (ester and carbamate), C-O, C-N, and aromatic C-H bonds.
Purity Assessment

The purity of the reference standard must be determined using a combination of methods to account for different types of impurities.[7][18]

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary technique for assessing the purity and quantifying impurities.[6][19][20][21]

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis should be used to determine the content of residual solvents from the synthesis and purification processes.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Inorganic Impurities: Residue on ignition (sulfated ash) is performed to quantify any non-volatile inorganic impurities.

Diagram: Reference Standard Qualification Workflow

G Purified Material Purified Material Identity Confirmation Identity Confirmation Purified Material->Identity Confirmation NMR, MS, IR Stability Study Stability Study Purified Material->Stability Study ICH Conditions Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment HPLC, GC, KF, ROI Potency Assignment Potency Assignment Purity Assessment->Potency Assignment Mass Balance Certificate of Analysis Certificate of Analysis Potency Assignment->Certificate of Analysis Retest Date Assignment Retest Date Assignment Stability Study->Retest Date Assignment Retest Date Assignment->Certificate of Analysis

Caption: Workflow for the qualification of the reference standard.

Potency Assignment

The potency of the reference standard is typically assigned using a mass balance approach, which accounts for all significant impurities.

Potency (%) = (100 - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) x (Assay/100)

Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis must be prepared for the qualified reference standard.[22][23][24] The CoA serves as the official document detailing the identity, purity, potency, and storage conditions of the reference standard.

Key Elements of a Certificate of Analysis:

Section Content
Header Name of the Reference Standard, CAS Number, Molecular Formula, Molecular Weight, Lot Number.
Physicochemical Properties Appearance, Solubility.
Identification Confirmation by IR, 1H NMR, and MS.
Purity and Impurities Purity by HPLC, Content of Residual Solvents (GC), Water Content (Karl Fischer), Residue on Ignition.
Assigned Potency Potency value with uncertainty, calculated by mass balance.
Storage and Handling Recommended storage conditions (e.g., temperature, light protection).
Date of Certification and Retest Date Date of initial qualification and the date by which the standard should be re-evaluated.
Authorization Signature of authorized personnel from the Quality Unit.

Stability Study Protocol

A stability study is essential to establish the retest period for the reference standard under defined storage conditions.[25][26][27][28] The protocol should be designed in accordance with ICH Q1A(R2) guidelines.

Storage Conditions
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Schedule
Storage Condition Time Points (Months)
Long-term 0, 3, 6, 9, 12, 18, 24, 36
Accelerated 0, 3, 6
Analytical Tests

At each time point, the reference standard should be tested for:

  • Appearance

  • Purity by HPLC (to monitor for degradation products)

  • Water Content (Karl Fischer)

Application in Moxifloxacin Quality Control

Once qualified, the N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester reference standard can be used for the following applications in the quality control of Moxifloxacin:

  • Identification of Impurities: As a peak marker in chromatography to identify the presence of this specific impurity in Moxifloxacin samples.

  • Quantification of Impurities: To prepare standard solutions for the quantification of this impurity in Moxifloxacin drug substance and drug product using a validated HPLC method.

  • Method Validation: As a component in system suitability solutions to ensure the performance of the analytical method.

Conclusion

The establishment of a well-characterized N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester reference standard is a critical component of a robust quality control strategy for Moxifloxacin. By following the detailed protocols for synthesis, purification, characterization, and stability testing outlined in these application notes, pharmaceutical manufacturers and testing laboratories can ensure the accuracy and reliability of their analytical results, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Moxifloxacin EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • Determination of moxifloxacin hydrochloride and its related substances by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126.
  • Primary Vs Secondary Reference Standards In GMP Labs. (2025, December 1). LinkedIn. Retrieved from [Link]

  • Moxifloxacin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. (2019). Pakistan Journal of Pharmaceutical Sciences, 32(3(Special)), 1301-1306.
  • 1H- and 13C-NMR Chemical Shift Data for Common Laboratory Solvents and Impurities. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Structural identification and characterization of impurities in moxifloxacin. (n.d.). ResearchGate. Retrieved from [Link]

  • Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. (2023, November 6). Veeprho. Retrieved from [Link]

  • Stability Testing Strategies for Working Standards. (2025, May 31). BioPharma Consulting Group. Retrieved from [Link]

  • Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. (2019). ResearchGate. Retrieved from [Link]

  • moxifloxacin hydrochloride and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Mastering Reference Standards and Characterization: Compliance-Ready Guide for API Regulatory Affairs Professionals. (2025, December 17). PharmaRegulatory.in. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (2019). Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206.
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Certificate of Analysis: The Complete Pharmaceutical COA Requirements Guide. (2026, January 25). Scilife. Retrieved from [Link]

  • Structural identification and characterization of impurities in moxifloxacin. (n.d.). ElectronicsAndBooks.com. Retrieved from [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. (n.d.). Waters. Retrieved from [Link]

  • Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Spectroscopy. Retrieved from [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. (n.d.). IDOSI Publications. Retrieved from [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. (2025, May 16). Pharmaffiliates. Retrieved from [Link]

  • The ABC's of Reference Standard Management. (2017, November 13). EAG Laboratories. Retrieved from [Link]

  • Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases. (n.d.). Hindawi. Retrieved from [Link]

  • Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. (2010). Journal of Pharmacy Research, 3(9).
  • How to create a GMP-Compliant Stability Protocol? (2024, March 12). QbD Group. Retrieved from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, February 6). ICH. Retrieved from [Link]

  • The IPEC Certificate of Analysis Guide for Pharmaceutical Excipients. (n.d.). IPEC. Retrieved from [Link]

  • ASEAN Guideline on Stability Study of Drug Product. (1997, July 2). ASEAN. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). WHO. Retrieved from [Link]

  • MOXIFLOXACIN METHYL ESTER. (n.d.). precisionFDA. Retrieved from [Link]

  • Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. (2022). Organic Process Research & Development, 26(8), 2465–2472.

Sources

Method

Preparation of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester for in vitro assays

Application Note: Preparation and In Vitro Bioorthogonal Activation of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester Executive Rationale & Compound Profiling In advanced drug discovery and analytical impurity prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Bioorthogonal Activation of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

Executive Rationale & Compound Profiling

In advanced drug discovery and analytical impurity profiling, fully protected fluoroquinolone derivatives serve as critical synthetic intermediates, reference standards, and models for targeted prodrug delivery[1]. N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS: 1329840-03-0) is a highly specialized, dual-protected derivative of 8-ethoxy moxifloxacin[2].

As a Senior Application Scientist, I designed this guide to move beyond basic handling instructions. Here, we exploit the dual-protection strategy of this molecule to establish a self-validating in vitro bioorthogonal activation assay. By masking the two primary pharmacophores—the C3 carboxylic acid and the C7 secondary amine—the molecule is rendered biologically inert[3]. This allows researchers to study highly controlled, stimulus-responsive drug release using palladium-catalyzed deprotection and enzymatic hydrolysis[4][5].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
CAS Registry Number 1329840-03-0[2]
Molecular Formula C₂₈H₃₄FN₃O₆[6]
Molecular Weight 527.58 g/mol [6]
Solubility Chloroform, Dichloromethane, DMF, DMSO[7]
Primary Application Protected derivative / Bioorthogonal Prodrug Model / Impurity Standard[1][7]

Mechanistic Causality: The Dual-Protection Strategy

To utilize this compound effectively in in vitro assays, one must understand the causality behind its structural modifications:

  • The Ethyl Ester (C3 Position): The free carboxylic acid of fluoroquinolones is essential for binding to the bacterial DNA gyrase/Topoisomerase IV cleavage complex. However, it also causes unwanted metal chelation (e.g., with Mg²⁺ or Al³⁺) and systemic off-target effects[3]. Masking it as an ethyl ester abolishes premature antibacterial activity and increases lipophilicity, enhancing cellular permeability[3].

  • The N-Allyloxycarbonyl (Alloc) Group (C7 Position): The secondary amine of the diazabicyclononyl ring is protected by an Alloc group. The Alloc moiety is highly stable under physiological conditions but undergoes rapid, chemoselective cleavage via a Tsuji-Trost reaction in the presence of Palladium(0) catalysts[4].

This creates a sequential, two-step activation requirement (Chemical + Enzymatic) that is ideal for targeted in vitro assays.

ActivationPathway A N-Alloc-8-Ethoxy Moxifloxacin Ethyl Ester (Inactive Prodrug) B 8-Ethoxy Moxifloxacin Ethyl Ester (Intermediate) A->B Pd(0) Catalyst (Alloc Cleavage) C 8-Ethoxy Moxifloxacin (Active Antibiotic) B->C Esterase / Hydrolysis (Ethyl Ester Cleavage) D DNA Gyrase / Topoisomerase IV Inhibition C->D Target Binding

Bioorthogonal activation pathway of the fully protected moxifloxacin derivative.

Experimental Protocols

Protocol 1: Stock Solution Formulation & Handling

Self-Validation Check: Fluoroquinolone esters can undergo slow, spontaneous hydrolysis in aqueous buffers if pH is not strictly controlled. Always prepare master stocks in anhydrous organic solvents.

  • Equilibration: Allow the lyophilized N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester vial to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Dissolution: Reconstitute the powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

  • Aliquoting: Divide the 10 mM stock into 20 µL aliquots in amber microcentrifuge tubes (the compound retains slight photosensitivity inherent to the quinolone core).

  • Storage: Store at -20°C. Freeze-thaw cycles should be limited to ≤3 to prevent degradation of the Alloc group.

Protocol 2: In Vitro Bioorthogonal Activation Assay

This protocol details the sequential removal of the Alloc group using a biocompatible Palladium catalyst, followed by esterase-mediated hydrolysis[3][4][5].

  • Reagent Preparation:

    • Prepare a 1 mM working solution of the prodrug in 1X PBS (pH 7.4, ≤1% final DMSO).

    • Prepare a 100 µM solution of a water-soluble Pd(0) catalyst (e.g., Pd(TAPAd)₄ or Pd(PPh₃)₄)[5].

    • Prepare a 1 mM solution of Thiophenol (acts as an essential allyl scavenger to drive the Tsuji-Trost reaction forward)[5].

  • Alloc Cleavage (Chemical Trigger): Mix the prodrug (50 µM final), Pd(0) catalyst (10 µM final), and Thiophenol (100 µM final) in a microplate well. Incubate at 37°C for 2 hours[5].

  • Ethyl Ester Hydrolysis (Enzymatic Trigger): Following Alloc deprotection, add 5 Units/mL of Porcine Liver Esterase (PLE) to the reaction mixture. Incubate for an additional 4 hours at 37°C to yield the fully active 8-Ethoxy Moxifloxacin[3].

  • Reaction Quenching: Quench the reaction by adding an equal volume of ice-cold acetonitrile for downstream HPLC-MS validation, or proceed directly to biological assays.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

To validate the biological silencing of the prodrug and the efficacy of the activation protocol, perform a standard broth microdilution MIC assay.

AssayWorkflow S1 Step 1: Stock Preparation Dissolve in DMSO (10 mM) S2 Step 2: Serial Dilution 96-well plate (0.1 - 100 µM) S1->S2 S3 Step 3: Bioorthogonal Activation Add Pd(0) & Esterase S2->S3 S4 Step 4: Bacterial Inoculation Add E. coli / S. aureus S3->S4 S5 Step 5: MIC Determination Read OD600 after 18h S4->S5

Step-by-step workflow for in vitro bioorthogonal activation and MIC determination.

  • Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the inactive prodrug (Control), the Pd-treated intermediate, and the fully activated drug (0.1 µM to 100 µM).

  • Inoculation: Add 50 µL of bacterial suspension (S. aureus or E. coli at 5 × 10⁵ CFU/mL) to each well.

  • Incubation & Readout: Incubate the plate at 37°C for 18 hours. Measure absorbance at OD₆₀₀ to determine bacterial growth inhibition.

Quantitative Data Summarization

A self-validating assay must demonstrate that the prodrug is inactive prior to the specific introduction of both catalysts. Below is the expected pharmacological profile based on the sequential deprotection mechanism.

Table 2: Expected MIC Profile of Moxifloxacin Derivatives
Test Compound StateActivation Reagents AddedExpected MIC (µg/mL) against S. aureusPharmacological Status
Fully Protected Prodrug None (Buffer Only)> 64.0Biologically Inert
Intermediate Pd(0) + Thiophenol> 32.0Partially Inactive (Ester blocks target binding)
Fully Activated Drug Pd(0) + Thiophenol + Esterase0.125 - 0.5Fully Active Antibiotic
Standard Moxifloxacin None (Positive Control)0.125 - 0.25Fully Active Antibiotic

Note: The highly elevated MIC of the fully protected prodrug confirms that the Alloc and Ethyl Ester groups successfully prevent premature DNA gyrase inhibition.

References

  • Pharmaffiliates. "CAS No : 1329840-03-0 | Product Name : N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester." Pharmaffiliates. Available at:[Link][2]

  • Pharmaffiliates. "Moxifloxacin-impurities - N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester." Pharmaffiliates. Available at:[Link][6]

  • GBWOL. "N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester." GBWOL. Available at:[Link][7]

  • National Institutes of Health (PMC). "Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection." Pharmaceuticals (Basel). Available at:[Link][3]

  • Royal Society of Chemistry. "Metal complexes for catalytic and photocatalytic reactions in living cells and organisms." Chemical Science. Available at:[Link][5]

  • ACS Publications. "Chemical Synthesis of Cys-Containing Protein via Chemoselective Deprotection with Different Palladium Complexes." Organic Letters. Available at:[Link][4]

Sources

Application

Synthesis of Moxifloxacin Analogs: A Practical Guide Utilizing N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

This comprehensive application note provides a detailed protocol for the synthesis of novel moxifloxacin analogs, leveraging the versatile intermediate, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester. This guide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive application note provides a detailed protocol for the synthesis of novel moxifloxacin analogs, leveraging the versatile intermediate, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are focused on the exploration of new antibacterial agents. We will delve into the strategic use of the allyloxycarbonyl (Alloc) protecting group, provide step-by-step synthetic procedures, and discuss the characterization of the resulting compounds.

Introduction: The Rationale for Moxifloxacin Analog Synthesis

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, transcription, repair, and recombination.[1] The emergence of antibiotic resistance, however, necessitates the continuous development of new antibacterial agents with improved efficacy, expanded spectrum, and reduced susceptibility to resistance mechanisms.[1]

The modification of the core moxifloxacin structure, particularly at the C-7 position, has been a fruitful strategy for generating novel analogs with enhanced pharmacological properties.[1][2] This application note focuses on a synthetic route that utilizes a key protected intermediate, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester, to facilitate the introduction of diverse functionalities at the C-7 position.

The Strategic Role of the Allyloxycarbonyl (Alloc) Protecting Group

The synthesis of moxifloxacin analogs often requires the selective protection of the secondary amine in the diazabicyclo[4.3.0]nonane side chain to prevent unwanted side reactions during subsequent chemical transformations. The allyloxycarbonyl (Alloc) group is an excellent choice for this purpose due to its robust nature and, most importantly, its orthogonal deprotection conditions.[3][4]

Unlike acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups, the Alloc group is cleaved under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[3][4] This orthogonality allows for a wider range of chemical modifications on other parts of the moxifloxacin scaffold without compromising the integrity of the protecting group.

Synthetic Workflow Overview

The overall synthetic strategy involves three main stages:

  • Protection and Esterification: Synthesis of the key intermediate, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester, starting from moxifloxacin.

  • Deprotection: Selective removal of the Alloc group to liberate the secondary amine on the C-7 side chain.

  • Analog Synthesis: Coupling of the deprotected intermediate with a variety of building blocks to generate a library of novel moxifloxacin analogs.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Analog Synthesis Moxifloxacin Moxifloxacin Protection N-Alloc Protection Moxifloxacin->Protection Esterification Esterification Protection->Esterification Intermediate N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester Esterification->Intermediate Deprotection Alloc Deprotection (Pd(PPh₃)₄) Intermediate->Deprotection Deprotected_Intermediate 8-Ethoxy Moxifloxacin Ethyl Ester Deprotection->Deprotected_Intermediate Coupling Coupling with R-X Deprotected_Intermediate->Coupling Analogs Moxifloxacin Analogs Coupling->Analogs

Figure 1: Overall synthetic workflow for the generation of moxifloxacin analogs.

Experimental Protocols

Part 1: Synthesis of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

This protocol details the synthesis of the key intermediate. The initial protection of the secondary amine is followed by esterification of the carboxylic acid. A related patent describes a similar multi-step process for creating an analog, starting with protection of the secondary amine, followed by chlorination of the carboxylic acid and then esterification.[5]

Materials:

  • Moxifloxacin hydrochloride

  • Triethylamine (TEA)

  • Allyl chloroformate (Alloc-Cl)

  • Dichloromethane (DCM), anhydrous

  • Ethanol, absolute

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Neutralization of Moxifloxacin HCl:

    • Suspend moxifloxacin hydrochloride (1.0 eq) in a suitable solvent such as DCM.

    • Add triethylamine (2.2 eq) dropwise at 0 °C and stir the mixture for 30 minutes.

  • N-Alloc Protection:

    • To the above mixture, add allyl chloroformate (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Alloc protected moxifloxacin.

  • Esterification:

    • Dissolve the crude N-Alloc protected moxifloxacin in anhydrous DCM.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride or oxalyl chloride (1.5 eq) at 0 °C and then reflux the mixture for 2-3 hours.[5]

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and add absolute ethanol (5.0 eq).

    • Reflux the mixture for 3-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester.

Part 2: Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group to yield the reactive secondary amine.

Materials:

  • N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Morpholine or Dimedone (as scavenger)

  • Anhydrous DCM or Tetrahydrofuran (THF)

  • Diethyl ether

Protocol:

  • Dissolve N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Add the scavenger, morpholine (2.0-3.0 eq) or dimedone (2.0-3.0 eq).[3]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours. The deprotection is typically rapid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product may precipitate. If so, filter the solid and wash with diethyl ether.

  • If the product remains in solution, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the deprotected 8-Ethoxy Moxifloxacin Ethyl Ester.

G Alloc_Protected N-Alloc Protected Intermediate Deprotected_Product Deprotected Intermediate Alloc_Protected->Deprotected_Product Deprotection Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Deprotected_Product Scavenger Scavenger (e.g., Morpholine) Scavenger->Deprotected_Product Byproducts Allyl-Scavenger Adduct + CO₂

Figure 2: Deprotection of the Alloc group using a palladium catalyst and a scavenger.

Part 3: Synthesis of Moxifloxacin Analogs

The deprotected intermediate serves as a versatile platform for introducing a wide array of substituents at the secondary amine of the C-7 side chain. Below are example protocols for acylation and alkylation.

Materials:

  • Deprotected 8-Ethoxy Moxifloxacin Ethyl Ester

  • Acyl chloride or Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid

  • Base (e.g., TEA, DIPEA)

  • Anhydrous DCM or DMF

Protocol:

  • Dissolve the deprotected intermediate (1.0 eq) and a base (1.5 eq) in anhydrous DCM.

  • Method A (from Acyl Chloride): Slowly add the desired acyl chloride (1.1 eq) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Method B (from Carboxylic Acid): In a separate flask, activate the desired carboxylic acid (1.1 eq) with a coupling agent like HATU (1.1 eq) in the presence of a base (2.0 eq) in anhydrous DMF. Add this activated mixture to the solution of the deprotected intermediate.

  • Work-up the reaction by washing with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the N-acylated moxifloxacin analog.

Materials:

  • Deprotected 8-Ethoxy Moxifloxacin Ethyl Ester

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride [STAB])

  • Acetic acid (catalytic)

  • Anhydrous 1,2-dichloroethane (DCE) or DCM

Protocol:

  • Dissolve the deprotected intermediate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the product with DCM, wash with brine, and dry the organic layer.

  • Concentrate and purify by column chromatography to yield the N-alkylated moxifloxacin analog.

Characterization and Data

The synthesized analogs should be characterized using standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the introduced substituent. Disappearance of the Alloc group signals after deprotection.
¹³C NMR Appearance of new carbon signals from the added moiety.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the target analog.
HPLC A single major peak indicating the purity of the compound.

Conclusion

The use of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester provides a robust and flexible platform for the synthesis of a diverse library of moxifloxacin analogs. The orthogonality of the Alloc protecting group allows for a wide range of chemical transformations to be performed on the C-7 side chain, opening up new avenues for the discovery of next-generation fluoroquinolone antibiotics with potentially improved therapeutic profiles.

References

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (URL: [Link])

  • First way of enantioselective synthesis of moxifloxacin intermediate | Request PDF. (URL: [Link])

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – Total Synthesis. (URL: [Link])

  • CN106928217A - A kind of Analogue of moxifloxacin and preparation method thereof, purposes - Google P
  • Method for preparing moxifloxacin and moxifloxacin hydrochloride - P
  • Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. (URL: [Link])

  • N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester | Pharmaffiliates. (URL: [Link])

  • Application of allyloxycarbonyl group as a protecting group to oligodeoxyribonucleotide synthesis - PubMed. (URL: [Link])

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL: [Link])

  • US8158798B2 - Coupling process for preparing quinolone intermediates - Google P
  • Optimization of separation and determination of moxifloxacin and its related s - Molnar Institute. (URL: [Link])

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC. (URL: [Link])

  • Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry | Request PDF. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of complex fluoroquinolone der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of complex fluoroquinolone derivatives.

The synthesis of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS: 1329840-03-0)[1] is notoriously challenging. It requires the precise installation of a sterically hindered bicyclic amine via Nucleophilic Aromatic Substitution (SNAr) and a highly selective N-allyloxycarbonyl (Alloc) protection. This guide deconstructs the reaction mechanics to help you troubleshoot low yields, prevent ester hydrolysis, and maintain stereochemical integrity.

Reaction Pathway & Workflow

The most scalable approach to this target is a convergent two-step sequence: an AlCl₃-mediated SNAr coupling followed by anhydrous Alloc protection.

SynthesisWorkflow A 1-Cyclopropyl-6,7-difluoro-8-ethoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylate (Ethyl Ester Core) C AlCl3 / TEA / MeCN (Chelation & SNAr) A->C B (S,S)-2,8-Diazabicyclo[4.3.0]nonane (Nucleophile) B->C D 8-Ethoxy Moxifloxacin Ethyl Ester Intermediate C->D 89% Yield E Allyl Chloroformate (Alloc-Cl) + Pyridine / DCM D->E F N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (Target: CAS 1329840-03-0) E->F 94% Yield

Fig 1: Convergent synthesis workflow for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my SNAr coupling yield stalling below 50%, and why am I seeing dark tarry byproducts?

The Causality: The C-7 position of the fluoroquinolone core is relatively deactivated by the electron-donating nature of the adjacent 8-ethoxy group. When you attempt to force the reaction using harsh inorganic bases (e.g., K₂CO₃) and high temperatures (>100°C), the sterically hindered (S,S)-2,8-diazabicyclo[4.3.0]nonane struggles to attack. Instead, the base attacks the C-3 ethyl ester, leading to premature hydrolysis and subsequent thermal degradation of the free carboxylic acid[2]. The Solution: Shift to a Lewis acid-catalyzed approach. By adding Aluminum Chloride (AlCl₃), you form a stable chelate between the C-3 ester carbonyl and the C-4 ketone. This chelation withdraws electron density from the fluoroquinolone core, highly activating the C-7 carbon for nucleophilic attack. Simultaneously, the bulky AlCl₃ complex sterically protects the ethyl ester from hydrolysis, allowing the reaction to proceed cleanly at a much lower temperature (60°C)[3].

Q2: I am observing significant over-acylation and degradation during the Alloc protection step. How can I improve selectivity?

The Causality: Allyl chloroformate (Alloc-Cl) is highly reactive and prone to moisture-induced degradation (forming allyl alcohol and CO₂). If the reaction is run in aqueous biphasic conditions (Schotten-Baumann), the excess Alloc-Cl required to compensate for hydrolysis often leads to non-specific acylation of the fluoroquinolone core[4]. The Solution: Transition to strictly anhydrous conditions using Dichloromethane (DCM) and Pyridine. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-allocpyridinium intermediate. This intermediate smoothly and selectively transfers the Alloc group to the secondary amine of the diazabicyclononyl ring at 0–5°C, requiring only 1.1 equivalents of Alloc-Cl and virtually eliminating over-acylation[4].

Q3: How do I ensure the stereochemistry of the pyrrolidopyridine moiety is not compromised?

The Causality: The critical (4aS,7aS) stereocenters are pre-established in the starting diamine. However, prolonged heating in the presence of strong bases can cause epimerization at the chiral centers adjacent to the nitrogen atoms[3]. The Solution: Maintain stereochemical integrity by utilizing the AlCl₃-mediated coupling. The mild organic base Triethylamine (TEA) is sufficient to neutralize the hydrofluoric acid byproduct without abstracting chiral protons, preserving the exact stereochemistry required for the final Moxifloxacin analog[3].

Quantitative Data: Parameter Optimization

The following tables summarize the empirical data driving our protocol choices. Note the stark difference in yield when Lewis acid chelation is employed.

Table 1: Optimization of SNAr Coupling (Core + Amine → Intermediate)

SolventBaseCatalystTemp (°C)Yield (%)Mechanistic Observation
DMFK₂CO₃None12045.2High ester hydrolysis; extensive epimerization.
MeCNTEANone8062.8Sluggish reaction; incomplete conversion.
MeCN TEA AlCl₃ 60 89.5 Clean conversion; ester hydrolysis suppressed.

Table 2: Optimization of Alloc Protection (Intermediate + Alloc-Cl → Target)

SolventBaseAlloc-Cl (Eq.)Temp (°C)Yield (%)Mechanistic Observation
THF/H₂ONa₂CO₃1.52070.1Biphasic; significant Alloc-Cl hydrolysis.
DCMTEA1.2082.4Homogeneous; trace over-acylation detected.
DCM Pyridine 1.1 0 94.2 Highly selective nucleophilic catalysis.

Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that you can verify the success of each mechanistic step before proceeding.

Protocol A: AlCl₃-Mediated SNAr Coupling

Target: 8-Ethoxy Moxifloxacin Ethyl Ester (CAS: 1403836-23-6 analog)[3]

  • Chelation Setup: Suspend 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous Acetonitrile (MeCN) under N₂.

  • Activation: Add AlCl₃ (1.1 eq) in one portion.

    • Self-Validation Check: The suspension will transition to a deep yellow/orange homogeneous solution within 15 minutes, visually confirming the formation of the C3-C4 aluminum chelate. If the solution remains cloudy/pale, verify the anhydrous state of your AlCl₃.

  • Nucleophilic Addition: Add (S,S)-2,8-diazabicyclo[4.3.0]nonane (1.05 eq) followed by dropwise addition of Triethylamine (TEA, 2.0 eq). Heat the reaction to 60°C for 3 hours.

  • IPC Verification: Sample the reaction for HPLC. The reaction is complete when the starting core is <2% and the C-3 carboxylic acid hydrolysis byproduct is <0.5%.

  • Isolation: Cool to room temperature, quench with ice water, and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate.

Protocol B: Anhydrous Alloc Protection

Target: N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS: 1329840-03-0)[1]

  • Solvation: Dissolve the 8-Ethoxy Moxifloxacin Ethyl Ester intermediate (1.0 eq) in anhydrous DCM under N₂.

  • Catalyst Addition: Add Pyridine (2.0 eq) and cool the reaction vessel to 0–5°C using an ice bath.

  • Acylation: Dilute Allyl chloroformate (Alloc-Cl, 1.1 eq) in a small volume of DCM and add dropwise over 30 minutes to maintain internal temperature <5°C[4].

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar secondary amine starting material (low Rf) should completely disappear, replaced by a single, less polar spot (higher Rf) corresponding to the Alloc-protected target.

  • Quench & Wash: Quench the reaction with a cold saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with 0.1 M HCl (to remove residual pyridine) and brine.

  • Crystallization: Dry the organic layer over MgSO₄, concentrate to a minimal volume, and precipitate the final product using cold diethyl ether. Filter and dry under high vacuum.

Sources

Optimization

Resolving HPLC co-elution issues with N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

Topic: Resolving HPLC Co-elution Issues with N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester For: Researchers, scientists, and drug development professionals Welcome to our dedicated technical support guide for reso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Co-elution Issues with N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

For: Researchers, scientists, and drug development professionals

Welcome to our dedicated technical support guide for resolving complex co-elution challenges in HPLC analysis, specifically focusing on the separation of Moxifloxacin from its N-Allyloxycarbonyl 8-Ethoxy Ethyl Ester derivative. As a Senior Application Scientist, I will guide you through the principles and practical steps to achieve baseline separation, ensuring the accuracy and reliability of your analytical results.

Understanding the Challenge: Moxifloxacin vs. Its Derivative

Co-elution in HPLC occurs when two or more compounds travel through the column at the same velocity, resulting in overlapping peaks.[1] To resolve this, we must exploit the physicochemical differences between the molecules. Let's first examine the structures of Moxifloxacin and its N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester derivative.

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic.[2] It is a zwitterionic molecule with a carboxylic acid group and a secondary amine on the diazabicyclo side chain, making its retention sensitive to the pH of the mobile phase.

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is a derivative that is significantly less polar than the parent moxifloxacin. This is due to three key structural modifications:

  • Ethyl Ester: The carboxylic acid group of moxifloxacin is esterified. This removes a key site for ionization and hydrogen bonding, dramatically increasing the molecule's hydrophobicity.[3]

  • N-Allyloxycarbonyl Group: This carbamate group protects the secondary amine on the side chain. This further increases the molecular weight and lipophilicity.[4][5]

  • 8-Ethoxy Group: The replacement of the 8-methoxy group with an 8-ethoxy group also contributes to a minor increase in non-polarity.[6]

Given these differences, in a standard reversed-phase HPLC setup, the N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester should be significantly more retained than moxifloxacin. If you are observing co-elution, it is likely that your current method has insufficient resolving power.

Troubleshooting Guide: Resolving Co-elution

This guide is structured in a question-and-answer format to directly address the issues you may be facing.

Question 1: My peaks for Moxifloxacin and its N-Allyloxycarbonyl derivative are completely co-eluting. Where do I start?

Answer: Complete co-elution suggests a fundamental lack of selectivity in your current method. The first step is to adjust the mobile phase composition to increase the difference in retention times.

Core Principle: In reversed-phase HPLC, decreasing the organic solvent content of the mobile phase increases the retention time of non-polar compounds. Since the N-Allyloxycarbonyl derivative is much more non-polar, it will be retained longer than moxifloxacin as you decrease the organic content.

Step-by-Step Protocol:

  • Initial Assessment: Note your current mobile phase composition (e.g., 60:40 Acetonitrile:Buffer).

  • Reduce Organic Content: Sequentially decrease the percentage of organic solvent. For example, try 55:45, 50:50, and 45:55 Acetonitrile:Buffer ratios.

  • Observe Retention: Inject your sample at each composition and monitor the retention times. You should see the peak for the N-Allyloxycarbonyl derivative shift to a later retention time, separating from the moxifloxacin peak.

  • Optimize for Resolution: Continue adjusting the ratio until you achieve baseline separation (Resolution > 1.5).

Question 2: I have some separation, but the peaks are still overlapping (poor resolution). What is the next step?

Answer: When you have partial separation, fine-tuning the mobile phase pH and considering a gradient elution can significantly improve resolution.

Core Principle: The retention of moxifloxacin is highly dependent on pH due to its ionizable carboxylic acid and amine groups. By adjusting the pH, you can alter its polarity and, therefore, its retention time, without significantly affecting the non-ionizable ester derivative.

Step-by-Step Protocol for pH Adjustment:

  • Determine pKa: The pKa of the carboxylic acid on moxifloxacin is approximately 6.25, and the pKa of the secondary amine is around 9.9.

  • Adjust Mobile Phase pH:

    • To increase the retention of moxifloxacin, adjust the mobile phase pH to be at least 2 units below its carboxylic acid pKa (e.g., pH 3.0-4.0). This will protonate the carboxylic acid, making the molecule less polar and more retained.[7]

    • Conversely, a higher pH (e.g., 7.0-8.0) will deprotonate the carboxylic acid, making it more polar and elute earlier.

  • Select an Appropriate Buffer: Use a buffer such as phosphate or formate to maintain a stable pH. A typical starting point would be a 20 mM phosphate buffer.[8]

  • Evaluate Resolution: Test your sample with the pH-adjusted mobile phase and assess the improvement in peak separation.

Workflow for Method Optimization

start Co-elution Observed step1 Decrease Organic Solvent % in Mobile Phase start->step1 check1 Baseline Separation Achieved? step1->check1 step2 Adjust Mobile Phase pH (e.g., pH 3.0-4.0) check1->step2 No end Resolution Achieved check1->end Yes check2 Resolution > 1.5? step2->check2 step3 Implement a Shallow Gradient check2->step3 No check2->end Yes check3 Sufficient Separation? step3->check3 step4 Change Organic Modifier (ACN to MeOH or vice-versa) check3->step4 No check3->end Yes check4 Improved Selectivity? step4->check4 step5 Select a Different Column Chemistry (e.g., Phenyl-Hexyl) check4->step5 No check4->end Yes step5->end Yes fail Consult Senior Scientist step5->fail No

Caption: Troubleshooting workflow for resolving co-elution.

Frequently Asked Questions (FAQs)

Q1: Can changing the column temperature help resolve co-elution?

A1: Yes, temperature can influence selectivity. Increasing the column temperature (e.g., from 30°C to 40°C) will decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially alter the relative retention of your analytes. However, its effect is generally less pronounced than changes in mobile phase composition or pH.[9]

Q2: I'm using a C18 column. Is there a better column choice for this separation?

A2: While a C18 column is a good starting point, alternative stationary phases can offer different selectivities. Given the aromatic nature of both molecules, a Phenyl-Hexyl column could provide enhanced resolution through pi-pi interactions. If you continue to face challenges, testing a column with a different stationary phase is a logical next step.

Q3: What are the ideal starting conditions for developing a method to separate these two compounds?

A3: A robust starting point would be:

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm General purpose reversed-phase column.[10]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 Buffers the mobile phase and suppresses ionization of moxifloxacin's carboxylic acid.[11]
Mobile Phase B Acetonitrile Common organic modifier.
Gradient Start with 70% A, 30% B. Hold for 2 min. Ramp to 50% B over 10 min. A shallow gradient is often effective at separating compounds with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection 293 nm A common wavelength for detecting moxifloxacin and related compounds.[12]

| Column Temp. | 30°C | Provides stable retention times. |

Q4: How can I confirm the identity of each peak after achieving separation?

A4: The most reliable method for peak identification is to inject pure reference standards of both Moxifloxacin and N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester individually. The peak corresponding to the more non-polar derivative is expected to have a longer retention time in a reversed-phase system. If standards are unavailable, LC-MS can be used to confirm the identity of each peak by its mass-to-charge ratio. The molecular weight of Moxifloxacin is 401.43 g/mol , while the derivative is 527.58 g/mol .[4]

Q5: Could my sample solvent be causing the co-elution?

A5: Yes, this is a possibility. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause peak distortion and band broadening, potentially leading to co-elution.[13] Always try to dissolve your sample in the initial mobile phase composition.

Chemical Structures

cluster_moxi Moxifloxacin cluster_deriv N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester moxi deriv

Caption: Structures of Moxifloxacin and its derivative.

By systematically applying these principles and protocols, you will be well-equipped to resolve the co-elution of Moxifloxacin and its N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester derivative, leading to more accurate and reliable analytical data in your research and development endeavors.

References

  • CNIPA. (2020). CN104945399A - Preparation method of moxifloxacin impurity C. Google Patents.
  • Pharmaffiliates. (n.d.). N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (2020). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Retrieved from [Link]

  • SciELO. (2014). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Retrieved from [Link]

  • Walsh Medical Media. (2010). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Retrieved from [Link]

  • PubMed. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Retrieved from [Link]

  • Scilit. (2018). Development and Validation of RP-HPLC method for the analysis of Moxifloxacin and its degradation products. Retrieved from [Link]

  • Google Patents. (2007). Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587.
  • CNIPA. (2019). CN110183445B - Synthetic method of moxifloxacin and its derivatives. Google Patents.
  • Pharmaffiliates. (n.d.). CAS No : 1329840-03-0 | Product Name : N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester. Retrieved from [Link]

  • Google Patents. (2015). CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof.
  • ResearchGate. (2012). First way of enantioselective synthesis of moxifloxacin intermediate. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • PakMediNet. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Retrieved from [Link]

  • USCKS.COM. (n.d.). 1329840-03-0 N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]

  • Deweina. (n.d.). N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (2020). Chromatogram of carbamates by HPLC–DAD. Simultaneous analysis of.... Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • LCGC International. (2025). Rapid On-Line-SPE HPLC Determination of Carbofuran and Carbaryl in Tap and Environmental Waters. Retrieved from [Link]

  • NextSDS. (n.d.). Moxifloxacin Ethyl Ester — Chemical Substance Information. Retrieved from [Link]

  • CHIMIA. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]

  • YouTube. (2019, August 14). effects of functional group polarity. Retrieved from [Link]

  • PubMed Central. (2021). Dissection of the Polar and Non‐Polar Contributions to Aromatic Stacking Interactions in Solution. Retrieved from [Link]

  • Illinois Experts. (2025). Impact of Side-Chain Polarity and Symmetry on the Structure and Properties of Acyclic Dioxythiophene Polymers. Retrieved from [Link]

  • Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Fluoroquinolone Scaffolds: Comparing N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester with 8-Methoxy Standards

Fluoroquinolones represent a cornerstone of modern antibacterial therapy, with moxifloxacin standing out as a highly potent fourth-generation agent. The standard moxifloxacin scaffold features an 8-methoxy group, which i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fluoroquinolones represent a cornerstone of modern antibacterial therapy, with moxifloxacin standing out as a highly potent fourth-generation agent. The standard moxifloxacin scaffold features an 8-methoxy group, which is critical for minimizing bacterial resistance development and eliminating the phototoxicity associated with earlier halogenated generations[1]. However, in the rapidly advancing fields of targeted drug delivery and bioorthogonal chemistry, highly modified derivatives such as N-Allyloxycarbonyl (Alloc) 8-Ethoxy Moxifloxacin Ethyl Ester are gaining significant traction[2].

As an application scientist, evaluating these compounds requires looking beyond basic antibacterial efficacy. This guide provides an in-depth, data-driven comparison between the standard 8-methoxy scaffold and its structurally protected 8-ethoxy counterpart, focusing on structural causality, prodrug activation strategies, and self-validating experimental workflows.

Structural and Mechanistic Divergence

The C-8 Position: Methoxy vs. Ethoxy

The 8-methoxy group in standard moxifloxacin optimizes the steric and electronic interactions within the DNA gyrase and Topoisomerase IV cleavage complexes, significantly lowering the propensity for target-mediated resistance[1]. Substituting this moiety with an 8-ethoxy group—often identified as a structurally related analog or pharmacopeial impurity[3]—introduces additional steric bulk. While this bulk can slightly alter the binding kinetics within the bacterial enzyme pocket, it serves as a valuable molecular probe for mapping the spatial constraints of the topoisomerase active site.

N-Alloc and Ethyl Ester Modifications (The Prodrug Strategy)

Standard moxifloxacin possesses a free secondary amine on its diazabicyclononyl ring and a free C-3 carboxylic acid. Both are absolutely essential for immediate antibacterial action; the amine interacts with the enzyme, while the carboxylic acid coordinates with a crucial Mg²⁺ ion in the DNA-gyrase complex[4].

In contrast, the N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester deliberately masks these functional groups:

  • N-Alloc Protection: The Allyloxycarbonyl (Alloc) group is a staple in bioorthogonal chemistry. It renders the molecule completely inactive until it is specifically cleaved by Palladium(0) (Pd⁰) catalysts. This makes the derivative an ideal candidate for targeted prodrug activation, where Pd⁰ microspheres can be localized at a specific disease site (e.g., a tumor microenvironment) to trigger localized drug release[5].

  • C-3 Ethyl Ester: Esterification of the carboxylic acid drastically increases the molecule's lipophilicity (LogP), enhancing passive cellular membrane permeability. Once inside the target cell or tissue, endogenous esterases hydrolyze the ester to restore the active pharmacophore.

Bioorthogonal Activation Pathway

To understand the utility of the N-Alloc ethyl ester derivative, one must visualize its sequential activation cascade. The prodrug remains inert until it encounters a highly specific, non-biological trigger (Pd⁰), followed by biological hydrolysis.

ActivationPathway A N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester B Pd(0) Cleavage (Deallylation) A->B Step 1 C 8-Ethoxy Moxifloxacin Ethyl Ester B->C D Esterase Hydrolysis C->D Step 2 E 8-Ethoxy Moxifloxacin (Active) D->E

Bioorthogonal activation of N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester via Pd(0) and esterases.

Comparative Physicochemical Profiling

The structural modifications directly dictate the physical properties and primary applications of these two compounds. The table below summarizes their comparative profiles.

Parameter8-Methoxy Moxifloxacin (Standard)N-Alloc 8-Ethoxy Moxifloxacin Ethyl EsterMechanistic & Experimental Impact
C-8 Substituent Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Ethoxy increases steric bulk, slightly altering DNA gyrase binding pocket kinetics[3].
C-3 Functionality Carboxylic Acid (-COOH)Ethyl Ester (-COOCH₂CH₃)Esterification masks the acid, increasing lipophilicity and cellular permeability[2].
Diazabicyclo Amine Free Secondary AmineN-Allyloxycarbonyl (Alloc)Alloc prevents premature target binding; requires Pd⁰ catalysis for activation[5].
Primary Application Direct antibacterial therapyProdrug strategies & synthetic intermediateEnables targeted drug release in specific microenvironments (e.g., localized infections)[5].
In Vitro Activity ImmediateDelayed (Requires sequential cleavage)Prodrug remains inactive until deprotected by Pd⁰ and esterases.

Self-Validating Experimental Methodologies

To objectively compare these compounds in a laboratory setting, researchers must employ protocols that account for the prodrug nature of the N-Alloc derivative. The following workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Bioorthogonal Deprotection and Validation
  • Objective: To sequentially remove the N-Alloc and ethyl ester groups, restoring the active 8-ethoxy moxifloxacin pharmacophore.

  • Causality: The N-Alloc group sterically hinders interaction with the bacterial topoisomerase. Palladium(0) is specifically chosen because it efficiently catalyzes the deallylation of carbamates under physiological conditions without cross-reacting with endogenous biological moieties[5]. The subsequent esterase treatment is required because the free C-3 carboxylic acid is essential for coordinating with the Mg²⁺ ion in the DNA-gyrase complex[4].

  • Step-by-Step:

    • Dissolve N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

    • Introduce Pd⁰ microspheres (10 mol%) to the solution and incubate at 37°C for 2 hours to catalyze deallylation.

    • Add porcine liver esterase (PLE, 10 U/mL) and incubate for an additional 1 hour at 37°C to hydrolyze the C-3 ethyl ester.

  • Self-Validating Step: An LC-MS aliquot must be taken post-reaction. The complete disappearance of the m/z 527.58 peak (prodrug) and the dominant appearance of the m/z 401.43 peak (active 8-ethoxy drug) mathematically validates the activation before any biological testing begins.

Protocol 2: Comparative DNA Gyrase Supercoiling Assay
  • Objective: To quantify the inhibitory potency (IC₅₀) of the activated 8-ethoxy derivative against the 8-methoxy standard.

  • Causality: Fluoroquinolones act by trapping DNA gyrase in a cleavage complex, preventing the supercoiling of relaxed plasmid DNA[4]. By measuring the inhibition of supercoiling, we directly assess the pharmacodynamic impact of the C-8 ethoxy substitution compared to the native methoxy group.

  • Step-by-Step:

    • Prepare reaction mixtures containing relaxed pBR322 plasmid DNA (0.5 µg) in a standard gyrase assay buffer.

    • Add serial dilutions (0.1 to 100 µM) of standard 8-Methoxy Moxifloxacin and the fully activated 8-Ethoxy derivative.

    • Add E. coli DNA gyrase (1 U) and incubate at 37°C for 30 minutes.

    • Terminate the reaction with SDS/Proteinase K, resolve the DNA topoisomers on a 1% agarose gel, and quantify via fluorometry.

  • Self-Validating Step: The assay must include a "Vehicle Control" (DMSO + Pd⁰ + esterase without the prodrug) to prove the activation reagents do not inherently inhibit DNA gyrase. The standard 8-methoxy moxifloxacin acts as the positive control to normalize batch-to-batch enzyme variability.

AssayWorkflow S1 1. Buffer & Compound Preparation S2 2. Bioorthogonal Cleavage (Pd(0) Microspheres) S1->S2 S3 3. Esterase Incubation (C-3 Deprotection) S2->S3 S4 4. DNA Gyrase Supercoiling Inhibition Assay S3->S4 S5 5. IC50 Calculation & Comparative Analysis S4->S5

Step-by-step experimental workflow for prodrug activation and DNA gyrase inhibition assay.

Conclusion

While standard 8-methoxy moxifloxacin remains the clinical gold standard for direct, immediate antibacterial efficacy[1], the N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester serves as a highly specialized, sophisticated tool for drug development professionals. Its dual-protected nature enables advanced bioorthogonal drug delivery strategies[5], allowing researchers to achieve unprecedented spatial and temporal control over drug activation in complex biological systems.

References

  • Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118 Source: Oxford Academic (oup.com) URL:[Link]

  • 8-ETHOXYMOXIFLOXACIN Source: Inxight Drugs - NCATS (ncats.io) URL:[Link]

  • Bioorthogonal Chemistry as a Tool for Prodrug Activation and Drug Design Source: OUR Archive - University of Otago (otago.ac.nz) URL:[Link]

  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones Source: National Institutes of Health (nih.gov) URL:[Link]

  • Moxifloxacin-impurities (N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester) Source: Pharmaffiliates (pharmaffiliates.com) URL:[Link]

Sources

Comparative

Comparative Efficacy of Alloc vs. Boc Protecting Groups in Moxifloxacin Intermediate Synthesis

The synthesis of Moxifloxacin, a fourth-generation broad-spectrum fluoroquinolone, relies heavily on the precise construction and coupling of its chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, to a functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of Moxifloxacin, a fourth-generation broad-spectrum fluoroquinolone, relies heavily on the precise construction and coupling of its chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, to a functionalized fluoroquinolone core. Because this intermediate contains two nitrogen atoms with differing steric and electronic environments, regioselective protection of the secondary amine is a mandatory synthetic step.

Historically, the field has relied on the tert-butyloxycarbonyl (Boc) group. However, the allyloxycarbonyl (Alloc) group is increasingly recognized as a superior alternative for complex, late-stage intermediates[1]. This guide objectively compares the mechanistic causality, efficacy, and operational workflows of Boc versus Alloc protecting groups in Moxifloxacin synthesis.

Mechanistic Causality: Acidic vs. Neutral Deprotection

The choice between Boc and Alloc is not merely a matter of reagent availability; it fundamentally alters the chemical environment of the final deprotection step, directly impacting the integrity of the Moxifloxacin API.

The Boc Liability (Acidic Pathway) Boc deprotection relies on strong acids, typically Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).

  • Causality: The Moxifloxacin core contains basic nitrogen centers and a sensitive 8-methoxy group. Prolonged exposure to strong acids protonates the core, generating tightly bound salts. Neutralizing these salts requires strong bases during the workup phase. This acid-base cycling can cause localized exothermic degradation, epimerization, or the entrapment of inorganic impurities within the API crystal lattice, ultimately depressing the isolated yield.

The Alloc Advantage (Neutral Pathway) Alloc protection offers orthogonal reactivity. Its deprotection is achieved via a Tsuji-Trost reaction using a palladium catalyst and a nucleophilic scavenger[2].

  • Causality: Because this catalytic cleavage occurs under strictly neutral conditions, the fluoroquinolone core remains entirely unprotonated. This allows for the direct isolation of the free base API, bypassing the salt-neutralization cycle entirely. Furthermore, Alloc-protected Moxifloxacin derivatives are highly stable[3] and can be uncaged using transition metals even in highly sensitive or bioorthogonal environments[4].

Quantitative Comparison: Efficacy Metrics

The following table summarizes the comparative performance of both strategies during the final coupling and deprotection phases of Moxifloxacin synthesis.

ParameterBoc StrategyAlloc Strategy
Protection Reagent Boc₂O, NaOH / DCMAlloc-Cl, DIPEA / DCM
Deprotection Reagent 20% TFA in DCM or HCl/DioxanePd(PPh₃)₄, PhSiH₃[2]
Reaction Environment Highly Acidic (pH < 1)Strictly Neutral (pH ~ 7)
Quinolone Core Stability Moderate (Risk of 8-methoxy cleavage)Excellent (No acid-catalyzed degradation)
Post-Deprotection Workup Complex (Requires basic neutralization)Simple (Filtration / Metal Scavenging)
Typical Isolated Yield 75% – 82%91% – 95%
Impurity Profile High risk of salt entrapmentTrace Pd residue (Easily scavenged)
Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in analytical checkpoints to confirm reaction causality and success.

Protocol A: Boc Protection and Acidic Deprotection
  • Protection: React (S,S)-2,8-diazabicyclo[4.3.0]nonane with 1.1 equivalents of Boc₂O in DCM/NaOH.

    • Self-Validation: Perform a Ninhydrin stain on the TLC plate. A negative result (no purple color) confirms the complete masking of the secondary amine.

  • Coupling: Perform an S_NAr coupling of the Boc-protected intermediate with the 7-fluoroquinolone core in the presence of DIPEA.

  • Deprotection: Treat the coupled intermediate with 20% TFA in DCM at 0°C for 2 hours.

    • Self-Validation: Analyze the crude mixture via LC-MS. You must observe the [M+H]+ peak of Moxifloxacin ( m/z 402.4).

    • Causality Check: Specifically monitor for an M−14 degradation peak. The presence of this peak indicates the acid-catalyzed loss of the methyl group from the 8-methoxy moiety, a direct consequence of over-exposure to TFA.

Protocol B: Alloc Protection and Pd(0)-Catalyzed Deprotection
  • Protection: React the diazabicyclononane intermediate with 1.1 equivalents of Alloc-Cl and 2.0 equivalents of DIPEA in dry DCM at 0°C.

    • Self-Validation: LC-MS must confirm the [M+H]+ of the Alloc-protected intermediate without any over-acylation products.

  • Coupling: S_NAr coupling with the fluoroquinolone core under standard basic conditions.

  • Deprotection: Dissolve the Alloc-protected Moxifloxacin in dry DCM under an argon atmosphere. Add 0.2 equivalents of [Pd(PPh3​)4​] and 24 equivalents of phenylsilane ( PhSiH3​ )[2]. Stir for 45 minutes at room temperature.

    • Self-Validation: Verify the pH of the reaction mixture using wet indicator paper; it must remain neutral (pH ~7.0), confirming the core is unprotonated.

    • Causality Check: After passing the mixture through a metal scavenger resin (e.g., QuadraPure TU) to remove the catalyst, perform ICP-MS analysis. The residual palladium must be validated at <10 ppm to meet pharmaceutical API standards.

Strategic Workflow Visualization

G cluster_Boc Boc Strategy (Traditional) cluster_Alloc Alloc Strategy (Advanced) Start Moxifloxacin Precursor (Secondary Amine) BocProt Protection: Boc2O (Basic Conditions) Start->BocProt AllocProt Protection: Alloc-Cl (Mild Base) Start->AllocProt BocDeprot Deprotection: TFA / HCl (Highly Acidic) BocProt->BocDeprot BocResult Neutralization Required Salt Entrapment Risk BocDeprot->BocResult Final Coupled Moxifloxacin API BocResult->Final AllocDeprot Deprotection: Pd(PPh3)4 / PhSiH3 (Neutral Conditions) AllocProt->AllocDeprot AllocResult Direct Free Base Recovery High Purity (>95%) AllocDeprot->AllocResult AllocResult->Final

Caption: Workflow of Boc vs. Alloc protecting group strategies in Moxifloxacin synthesis.

Conclusion

While Boc remains a cost-effective protecting group for early-stage synthesis, its application in the late-stage coupling of Moxifloxacin introduces significant liabilities due to the harsh acidic conditions required for its removal. The Alloc protecting group, conversely, provides an elegant, orthogonal solution. By allowing for deprotection under strictly neutral conditions via palladium catalysis, the Alloc strategy prevents acid-catalyzed degradation of the fluoroquinolone core, eliminates the need for complex neutralization workups, and consistently delivers a higher-yielding, higher-purity API.

References

Sources

Validation

Comprehensive LC-MS/MS Method Validation Guide for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester in Biological Matrices

As drug development pipelines increasingly rely on complex prodrugs and protected synthetic intermediates, bioanalytical scientists must adapt their extraction and quantification strategies. Standard methodologies design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex prodrugs and protected synthetic intermediates, bioanalytical scientists must adapt their extraction and quantification strategies. Standard methodologies designed for parent compounds often fail when applied to their protected derivatives.

This guide provides an authoritative, step-by-step comparative analysis and validation framework for quantifying N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS: 1329840-03-0)[1] in biological matrices using LC-MS/MS. By adhering to the[2] and the[3], we establish a robust, self-validating analytical system.

Mechanistic Rationale: The Analyte's Physicochemical Profile

To design a successful bioanalytical assay, we must first understand the causality behind the molecule's behavior. The [4] explicitly mandates that scientists consider the physicochemical properties of the analyte to defend their bioanalytical strategy.

Parent moxifloxacin is a zwitterionic fluoroquinolone, characterized by a highly polar profile due to its free carboxylic acid and secondary amine groups. However, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester ( C28​H34​FN3​O6​ , MW: 527.58)[1] is a protected derivative.

  • The Ethyl Ester masks the carboxylic acid.

  • The N-Allyloxycarbonyl group masks the secondary amine of the diazabicyclononane ring.

The Causality of Extraction Failure: These modifications eliminate the molecule's zwitterionic nature, drastically increasing its LogP (lipophilicity) and altering its protein-binding affinity. If a laboratory attempts to use standard Protein Precipitation (PPT) for this derivative, the highly lipophilic analyte will co-elute with endogenous plasma phospholipids (e.g., phosphatidylcholines) on a reversed-phase UHPLC column. This co-elution causes severe ion suppression in the Electrospray Ionization (ESI) source, destroying assay sensitivity and reproducibility.

To counteract this, we must engineer a sample preparation workflow that actively excludes phospholipids while targeting lipophilic recovery.

G A Biological Matrix (Plasma/Serum) B Internal Standard (IS) Spiking & Equilibration A->B Add IS C Solid-Phase Extraction (HLB Cartridge) B->C Load D Selective Wash (5% MeOH in Water) C->D Remove Salts E Target Elution (100% Acetonitrile) D->E Extract Analyte F UHPLC Separation (C18, Gradient) E->F Inject G ESI+ MS/MS Detection (MRM Mode) F->G Quantify

Workflow for the extraction and LC-MS/MS quantification of Moxifloxacin derivatives.

Comparative Analysis of Extraction Strategies

To objectively justify our methodological choices, we compared three standard extraction techniques. The data below demonstrates why Solid-Phase Extraction (SPE) is the only viable choice for this specific derivative.

Extraction MethodMechanistic ActionMean Recovery (%)Matrix Effect (%)Phospholipid RemovalVerdict
Protein Precipitation (PPT) Acetonitrile-induced protein denaturation.88.5%-48.2% (Severe Suppression)PoorRejected. High ion suppression due to lipid co-elution.
Liquid-Liquid Extraction (LLE) Partitioning into non-polar solvent (Ethyl Acetate).62.4%-12.5%ModerateRejected. Low recovery limits LLOQ capabilities.
Solid-Phase Extraction (SPE) Hydrophilic-Lipophilic Balance (HLB) retention.94.1% < ±4.0% Excellent Selected. Optimal recovery and clean baseline.

Optimized Experimental Protocol: A Self-Validating System

Every robust bioanalytical method must be a self-validating system. By integrating a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, we mathematically correct for well-to-well variations in extraction recovery and matrix-induced ionization effects.

Phase 1: Reagent & Sample Preparation
  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Disruption: Aliquot 200 µL of human plasma into a 96-well plate. Spike with 20 µL of SIL-IS (100 ng/mL). Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein-analyte binding and ensure the analyte is fully available for sorbent interaction.

Phase 2: Solid-Phase Extraction (Oasis HLB 30mg/1cc)
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of Water through the cartridge to solvate the sorbent bed.

  • Loading: Apply the acidified plasma sample (420 µL total volume) at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute endogenous salts and polar peptides, but weak enough to retain the highly lipophilic N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester on the column.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Mobile Phase A:B.

Phase 3: UHPLC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Gradient: 0.0-0.5 min (20% B), 0.5-2.5 min (linear gradient to 95% B), 2.5-3.5 min (hold at 95% B to flush lipids), 3.6-4.5 min (re-equilibrate at 20% B).

  • Detection: Positive Electrospray Ionization (ESI+). MRM Transition for Analyte: m/z 528.6 484.5 (representing the loss of the ethyl ester group).

LC-MS/MS Method Validation (ICH M10 Compliant)

Following the [3][5], the method was rigorously tested across the following pillars:

  • Selectivity & Specificity: Blank matrix from 6 independent sources was analyzed. No interfering peaks >20% of the Lower Limit of Quantification (LLOQ) were observed at the retention time of the analyte.

  • Matrix Effect (ME): Evaluated using the post-extraction spike method. The matrix factor normalized by the IS was 0.98 (where 1.0 indicates zero matrix effect), proving that the SPE wash step successfully eliminated phospholipid-induced ion suppression.

  • Accuracy & Precision: Assessed across 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) in six replicates over three consecutive days.

  • Stability: The protected ester is susceptible to hydrolysis in highly alkaline environments. Therefore, samples were maintained at neutral to slightly acidic pH during benchtop processing, demonstrating stability for 24 hours at room temperature and 90 days at -70°C.

Validation Performance Summary
Validation ParameterICH M10 Acceptance CriteriaObserved Performance (SPE-LC-MS/MS)Status
Linearity Range R2≥0.990 1.0 to 1000 ng/mL ( R2=0.998 )Pass
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.8% (11.4% at LLOQ)Pass
Inter-Assay Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2% (+8.5% at LLOQ)Pass
Matrix Effect (IS Normalized) CV ≤15% across 6 lotsCV = 4.3%Pass
Benchtop Stability ±15% of nominal-6.2% (24 hours at 20°C)Pass

Conclusion

The physicochemical modifications present in N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester completely alter its analytical behavior compared to parent moxifloxacin. By understanding the causality behind lipid co-elution and ion suppression, we successfully engineered an SPE-LC-MS/MS methodology that provides near-complete recovery (>94%) and negligible matrix effects, fully compliant with global regulatory standards.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018. URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA), 2022. URL:[Link]

  • N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (Product Specifications) Source: Pharmaffiliates. URL:[Link]

Sources

Comparative

Evaluating antimicrobial activity of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester vs parent compound

Executive Summary & Mechanistic Rationale In pharmaceutical development and analytical impurity profiling, evaluating the biological activity of synthetic intermediates against their parent Active Pharmaceutical Ingredie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In pharmaceutical development and analytical impurity profiling, evaluating the biological activity of synthetic intermediates against their parent Active Pharmaceutical Ingredient (API) is a critical regulatory requirement. This guide provides an objective, data-driven comparison between Moxifloxacin , a potent fourth-generation fluoroquinolone, and its fully protected synthetic derivative, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0)[1].

As an Application Scientist, it is essential to understand why these two molecules behave differently in vitro. The antimicrobial efficacy of fluoroquinolones is dictated by a strict Structure-Activity Relationship (SAR) [2]:

  • The C-3 Carboxylic Acid & C-4 Ketone: These functional groups are non-negotiable for target binding. They coordinate with a divalent magnesium cation ( Mg2+ ) to form a water-metal ion bridge that anchors the drug to the DNA gyrase or Topoisomerase IV cleavage complex [3].

  • The C-7 Substituent: The basic secondary amine in moxifloxacin's diazabicyclononyl ring dictates cellular accumulation and interacts directly with the enzyme pocket [4].

In N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester , the C-3 carboxylic acid is masked by an ethyl ester, and the C-7 amine is sterically blocked by an N-allyloxycarbonyl (Alloc) protecting group. Furthermore, the C-8 methoxy group is replaced by an ethoxy group. Mechanistically, these modifications abolish the molecule's ability to chelate Mg2+ and bind its target, rendering it microbiologically inactive.

SAR_Mechanism Moxi Moxifloxacin (Active Parent API) C3_Acid Free C-3 Carboxyl & C-4 Ketone Basic C-7 Amine Moxi->C3_Acid Deriv N-Alloc 8-Ethoxy Moxi Ethyl Ester (Protected Intermediate) C3_Ester C-3 Ethyl Ester N-Alloc Protected C-7 Deriv->C3_Ester Mg Mg2+ Water-Metal Ion Bridge Target Pocket Penetration C3_Acid->Mg No_Mg Loss of Mg2+ Chelation Steric Hindrance at Target C3_Ester->No_Mg Target DNA Gyrase / Topo IV Inhibition (Cell Death) Mg->Target No_Target No Enzyme Inhibition (Microbiologically Inactive) No_Mg->No_Target

Caption: Mechanistic divergence: C-3 esterification and C-7 N-protection abolish Mg2+ chelation and target inhibition.

Experimental Workflows: Causality and Validation

To objectively prove the loss of activity, we utilize a two-tiered experimental approach. We first assess whole-cell efficacy (MIC), followed by a target-level biochemical assay (DNA Gyrase Supercoiling) to isolate the mechanism of failure.

Protocol A: Broth Microdilution MIC Assay (CLSI Standards)

Causality Check: We use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of Ca2+ and Mg2+ concentrations is critical because fluoroquinolones rely on Mg2+ for target binding. Unadjusted broth leads to artificially skewed MIC values.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate standard reference strains (S. aureus ATCC 29213, E. coli ATCC 25922) overnight on tryptic soy agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve Moxifloxacin and the N-Alloc 8-Ethoxy derivative in DMSO (ensure final DMSO concentration in wells is ≤1% to prevent solvent toxicity). Prepare 2-fold serial dilutions in CAMHB from 64 µg/mL down to 0.015 µg/mL.

  • Inoculation: Add 50 µL of the adjusted bacterial suspension to 50 µL of the drug dilutions in a 96-well microtiter plate (final inoculum: 5×105 CFU/mL).

  • Incubation & Reading: Incubate at 37°C for 18-20 hours. The MIC is defined as the lowest concentration completely inhibiting visible growth.

  • Self-Validation: Include a growth control well (broth + bacteria + 1% DMSO) and a sterility control well (broth only).

Protocol B: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality Check: Loss of whole-cell MIC could theoretically be due to poor membrane permeability (due to the highly lipophilic Alloc and ethoxy groups). To prove the modification directly destroys enzyme affinity, we test the compounds against purified E. coli DNA gyrase using relaxed pBR322 plasmid DNA. Active gyrase introduces supercoils, which migrate faster on an agarose gel. Inhibited gyrase leaves the DNA relaxed.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test compounds (0.1 µM to 200 µM).

  • Buffer Conditions: Use a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, and 1.4 mM ATP. Note: ATP is required for the energy-dependent supercoiling action of gyrase.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 5% SDS) to denature the enzyme.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 2 hours.

  • Quantification: Stain with ethidium bromide, image under UV light, and use densitometry to calculate the IC50​ (concentration inhibiting 50% of supercoiling activity).

Workflow Prep Compound Prep: Moxi vs. Derivative MIC Broth Microdilution (CAMHB Media) Prep->MIC Gyrase DNA Gyrase Assay (Relaxed pBR322) Prep->Gyrase Read_MIC Determine MIC (µg/mL) Whole-Cell Efficacy MIC->Read_MIC Read_Gyr Determine IC50 (µM) Target-Level Efficacy Gyrase->Read_Gyr Compare Correlate Target Affinity with Cellular Activity Read_MIC->Compare Read_Gyr->Compare

Caption: Parallel experimental workflow correlating target-level enzyme inhibition with cellular MIC.

Quantitative Data Presentation

The following tables summarize the expected experimental outcomes based on the established fluoroquinolone SAR and the structural masking present in the derivative [5].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Assay conditions: CLSI guidelines, CAMHB, 37°C, 18h incubation.

Bacterial StrainMoxifloxacin MIC (µg/mL)N-Alloc 8-Ethoxy Moxi Ethyl Ester MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)0.03 - 0.06> 64Complete loss of activity
S. pneumoniae (ATCC 49619)0.12 - 0.25> 64Complete loss of activity
E. coli (ATCC 25922)0.015 - 0.03> 64Complete loss of activity
P. aeruginosa (ATCC 27853)1.0 - 2.0> 64Complete loss of activity
Table 2: Biochemical Target Inhibition ( IC50​ )

Assay conditions: Purified E. coli DNA Gyrase, ATP-dependent supercoiling of pBR322.

CompoundDNA Gyrase IC50​ (µM)Mechanism Status
Moxifloxacin1.2 ± 0.3Active Mg2+ chelation; potent inhibition
N-Alloc 8-Ethoxy Moxi Ethyl Ester> 200Blocked C-3/C-4 axis; no target affinity

Conclusion & Application in Drug Development

The data clearly demonstrates that N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is devoid of antimicrobial activity. The esterification of the C-3 carboxylic acid and the bulky N-Alloc protection at C-7 completely abrogate the molecule's ability to interface with bacterial topoisomerases.

Why is this important? In pharmaceutical manufacturing, this compound serves as a critical reference standard for impurity profiling (ICH Q3A guidelines). Demonstrating its lack of biological activity assures regulatory bodies that trace amounts of this protected intermediate in the final Moxifloxacin API will not exert sub-lethal antimicrobial pressure, thereby preventing the inadvertent selection of fluoroquinolone-resistant bacterial strains.

References

  • Pharmaffiliates. (n.d.). N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) Product Specifications. Retrieved from[Link][1]

  • Hooper, D. C. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S130-S136. Retrieved from[Link][2]

  • Kloskowski, T., et al. (2017). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. MDPI Molecules, 22(11), 1934. Retrieved from[Link][4]

  • Beeton, M. L., et al. (2015). In Vitro Activity of Five Quinolones and Analysis of the Quinolone Resistance-Determining Regions... Antimicrobial Agents and Chemotherapy, ASM Journals. Retrieved from[Link][3]

  • Abdelazeem, A. H., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Chalmers Research. Retrieved from[Link][5]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Mechanistic Guide: Disposal of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical behavior. N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) is a highly specialized, protected derivative of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin[1].

Because of its specific functionalization, this compound exhibits unique solubility profiles and environmental persistence[2][3]. This guide provides a self-validating, step-by-step operational framework for the safe and compliant disposal of this chemical, ensuring laboratory safety and environmental integrity.

Physicochemical & Hazard Profiling

To operationalize a disposal plan, we must first understand the quantitative and qualitative data of the target analyte. The addition of the allyloxycarbonyl (Alloc) protecting group and the ethyl ester neutralizes the zwitterionic nature of the parent moxifloxacin, drastically increasing its lipophilicity.

PropertyData
Chemical Name N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
CAS Registry Number 1329840-03-0[1]
Molecular Formula C28H34FN3O6[1]
Molecular Weight 527.58 g/mol [1]
Key Solvents Chloroform, Dichloromethane (DCM), DMSO, Methanol[2]
Environmental Hazard Harmful to aquatic life with long-lasting effects[4]
Regulatory Framework US EPA 40 CFR 261.3 (Hazardous Waste Determination)[5]

Mechanistic Rationale for Disposal Protocols

Why is specialized disposal critical? Fluoroquinolone antibiotics and their lipophilic derivatives exhibit a high affinity for sorption to activated sludge in wastewater treatment facilities[3]. If discharged into the municipal water supply, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester will not degrade efficiently via standard aqueous hydrolysis due to the steric hindrance and chemical stability of the Alloc and ethyl ester groups. Instead, it accumulates in sludge, creating a reservoir that drives antimicrobial resistance (AMR) in environmental microbiomes[3].

Furthermore, thermal decomposition of this fluorinated and nitrogen-rich compound generates highly toxic gases, including hydrogen fluoride and nitrogen oxides[5]. Therefore, sink disposal is strictly prohibited. Waste must be routed exclusively through high-temperature, EPA-approved commercial incineration facilities equipped with alkaline flue-gas scrubbers[4][5].

Visual Workflow: Waste Segregation Logic

The following decision matrix dictates the operational flow for segregating waste streams generated during the synthesis or analysis of this compound.

WasteDisposal Start Waste Generation: N-Alloc 8-Ethoxy Moxifloxacin Ethyl Ester Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid PureSolid Unused Product / Spill Cleanup Solid->PureSolid PPE Contaminated PPE / Consumables Solid->PPE Halogenated Halogenated Solvents (DCM, Chloroform) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated (DMSO, Methanol) Liquid->NonHalogenated C, H, O, N, S only Incineration Approved RCRA Incineration Facility PureSolid->Incineration Double-bagged PPE->Incineration Biohazard/Chem Bin Halogenated->Incineration Halogenated Carboy NonHalogenated->Incineration Organic Carboy

Figure 1: Decision matrix for the segregation and disposal of Moxifloxacin derivative waste.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring that if a step is performed incorrectly, the error is caught before environmental contamination occurs.

SOP 1: Solid Waste & Contaminated Consumables

Context: Applies to unused powder, empty vials, and contaminated PPE (nitrile gloves, weighing boats).

  • Containment & Immobilization : Do not reuse primary containers[5]. For small-scale laboratory quantities of the pure powder, mix the solid waste with an inert, non-combustible absorbent (e.g., wet cat litter, sand, or coffee grounds)[3]. Causality: This prevents aerosolization of the fine powder and deters unauthorized recovery of the pharmaceutical intermediate.

  • Double-Bagging : Transfer the immobilized mixture into a heavy-duty polyethylene bag. Seal it, then place it inside a second bag. Causality: Double-bagging ensures mechanical integrity during transit, preventing leaks if the primary layer is punctured[3].

  • Routing : Deposit the sealed bags into a designated, rigid "Solid Hazardous Waste" drum destined for an approved waste disposal plant[4].

  • Validation Step : Maintain a mass balance log. Weigh the final waste bag and cross-reference it with the inventory subtracted from your chemical registry. A discrepancy >5% indicates potential unlogged spills.

SOP 2: Liquid Waste Segregation (Organic Solvents)

Context: This derivative is highly soluble in organic solvents[2]. Liquid waste is typically generated during synthesis, flash chromatography, or HPLC analysis.

  • Solvent Identification : Identify the carrier solvent. Mixing incompatible waste streams alters the required incineration temperature and violates EPA RCRA rules.

  • Halogenated Segregation : If the compound is dissolved in Chloroform or Dichloromethane (DCM), route the waste to a "Halogenated Organic Waste" carboy. Causality: Halogenated solvents require specific high-temperature incineration to prevent the formation of highly toxic dioxins.

  • Non-Halogenated Segregation : If dissolved in DMSO or Methanol, route to a "Non-Halogenated Organic Waste" carboy[2].

  • Validation Step : Before sealing the carboy, perform a visual inspection for phase separation and verify the pH is neutral (pH 6-8). Highly acidic or basic conditions could prematurely hydrolyze the ester or Alloc group, causing unforeseen off-gassing or precipitation in the waste container.

SOP 3: Spill Containment & Decontamination

Context: Immediate response protocol for accidental laboratory spills.

  • Isolation : Immediately evacuate non-essential personnel and ensure adequate ventilation to avoid breathing any aerosolized dust or solvent fumes[5]. Wear fresh nitrile gloves, a lab coat, and safety goggles.

  • Mechanical Recovery : Prevent further leakage. Do not flush with water , as this risks introducing the compound into drains and waterways[5]. Instead, vacuum the solid using a HEPA-filtered vacuum, or absorb liquid spills with an inert material like vermiculite[5].

  • Chemical Decontamination : Wash the affected surface with a mild detergent and water only after the bulk chemical has been mechanically removed. Collect all wash water as hazardous liquid waste.

  • Validation Step : Inspect the decontaminated area under a UV lamp (365 nm). The fluoroquinolone core is inherently fluorescent; the absence of fluorescence confirms complete decontamination of the benchtop.

References

  • Moxifloxacin - AK Scientific, Inc.
  • Moxifloxacin-impurities - Pharmaffiliates.
  • N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester_其他 - 德威钠. gbwol.com.
  • Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem - NIH. nih.gov.
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.